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  • Product: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
  • CAS: 1812220-67-9

Core Science & Biosynthesis

Foundational

Technical Guide to (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile: Structural Profiling, Synthesis, and Applications

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to optimize the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to optimize the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and basicity (pKa). The introduction of chiral centers and versatile functional groups—such as the cyano group—transforms the basic morpholine ring into a highly functionalized, stereochemically rich building block.

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) represents a sophisticated chiral intermediate. The precise spatial arrangement of the 6-methyl and 2-cyano groups dictates the three-dimensional vector of subsequent pharmacophores, making this molecule critical for the synthesis of highly selective kinase inhibitors and GPCR ligands. This whitepaper provides an in-depth technical analysis of its structural properties, stereoselective synthesis, and analytical validation.

Chemical Structure & Stereochemical Profiling

The structural integrity of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is defined by its two chiral centers at the C2 and C6 positions.

  • Conformational Dynamics: The morpholine ring predominantly adopts a chair conformation to minimize steric strain. In the (2R,6R) configuration, the relative cis or trans relationship between the C2-cyano and C6-methyl groups determines their axial or equatorial positioning. Typically, the bulky 6-methyl group anchors the conformation by adopting an equatorial position, forcing the 2-cyano group into a specific axial or equatorial vector depending on the exact diastereomer.

  • Protecting Group Strategy: The N-benzyl group at position 4 serves a dual purpose. It protects the secondary amine during harsh nucleophilic cyanation conditions and provides a lipophilic handle for organic extraction. Crucially, it can be orthogonally removed later via palladium-catalyzed hydrogenation (Pd/C, H₂) without reducing the cyano group or opening the morpholine ring.

Quantitative Data & Physical Properties

The following table summarizes the key physical and computational properties of the scaffold, which are essential for chromatographic tracking and mass spectrometry profiling .

PropertyValue
Chemical Name (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
CAS Number 1812220-67-9
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Monoisotopic Mass 216.12627 Da
Predicted CCS ([M+H]+) 146.3 Ų
SMILES C[C@@H]1CN(CC#N)CC2=CC=CC=C2

Note: Collision Cross Section (CCS) is a critical parameter for Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), allowing for the orthogonal separation of the (2R,6R) isomer from its (2S,6R) diastereomer based on gas-phase packing.

Synthetic Methodology: Stereoselective Cyanation

The synthesis of 2-cyano morpholines typically relies on a modified Strecker-type cyanation of a morpholine hemiacetal (lactol) . The protocol below outlines a self-validating, stereoselective workflow designed to maximize the diastereomeric excess (d.e.) of the (2R,6R) isomer.

G A Chiral Amino Alcohol Precursor B Morpholine Lactol (Hemiacetal) A->B Cyclization C Oxocarbenium Ion Generation B->C BF3·OEt2 (-78°C) D Nucleophilic Cyanation (TMSCN / Lewis Acid) C->D Stereoselective Attack E (2R,6R)-Isomer Isolation (Chiral HPLC) D->E Purification

Figure 1: Stereoselective synthetic workflow for (2R,6R)-morpholine-2-carbonitrile.

Step-by-Step Protocol
  • Hemiacetal Formation: React (R)-N-benzyl-2-aminopropan-1-ol with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF). Follow with acid-catalyzed cyclization (using aqueous HCl) to yield the morpholine lactol intermediate.

  • Iminium Ion Generation: Dissolve the crude lactol in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere. Dropwise, add a Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂).

    • Causality: The Lewis acid strongly coordinates with the anomeric hydroxyl group of the lactol, facilitating its departure as a leaving group. This generates a highly reactive, electrophilic oxocarbenium/iminium intermediate.

  • Nucleophilic Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) to the cryogenic mixture.

    • Causality: TMSCN is strictly utilized over inorganic cyanides (e.g., NaCN or KCN) because it is highly soluble in aprotic organic solvents and acts as a controlled, safe source of the cyano nucleophile in the presence of Lewis acids. This prevents the generation of lethal HCN gas. The nucleophilic attack occurs stereoselectively; the existing (6R)-methyl group provides facial steric hindrance, directing the cyano attack to favor the (2R,6R) configuration via thermodynamic control.

  • Quenching: Quench the reaction at -78°C with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Resolution: Purify the crude mixture using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to isolate the pure (2R,6R) enantiomer from trace diastereomers .

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthetic output, the protocol must be treated as a self-validating system where the analytical readouts directly confirm the mechanistic success of the stereoselective attack.

  • 1H-NMR Spectroscopy (Coupling Constants): The relative stereochemistry is definitively proven via 1H-NMR. The coupling constant ( J ) of the anomeric proton at C2 dictates its spatial relationship with the adjacent C3 protons. In a rigid chair conformation, a large coupling constant ( J>8 Hz) indicates an axial-axial relationship between the protons, confirming the relative stereochemistry of the cyano group.

  • LC-MS Profiling: Liquid Chromatography-Mass Spectrometry is used to confirm the exact mass. The presence of the [M+H]+ peak at m/z 217.13 validates the successful incorporation of the cyano group without over-reduction or ring cleavage.

Applications in Drug Development

The cyano group is a highly versatile synthetic handle. Once the (2R,6R) scaffold is secured, it can be divergently modified to access two major classes of pharmacophores.

G A (2R,6R)-4-benzyl-6-methyl morpholine-2-carbonitrile B Reduction (LiAlH4) A->B C Hydrolysis (HCl/H2O) A->C D 2-Aminomethyl morpholine (Kinase Inhibitors) B->D Amidation E Morpholine-2-carboxylic acid (GPCR Ligands) C->E Coupling

Figure 2: Downstream derivatization of the morpholine-2-carbonitrile scaffold.

  • Reduction to Amines: Treatment of the carbonitrile with Lithium Aluminum Hydride (LiAlH₄) yields a primary 2-aminomethyl morpholine. This motif is frequently utilized as a hinge-binding moiety in the development of selective kinase inhibitors, where the primary amine acts as a critical hydrogen bond donor to the kinase backbone.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the cyano group yields a morpholine-2-carboxylic acid. This can be coupled with various amines via standard peptide coupling reagents (e.g., HATU, EDC) to generate complex amides, which are highly prevalent in GPCR antagonist libraries.

References

  • PubChemLite. "Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbonitrile (C13H16N2O)." Université du Luxembourg / PubChem Database. URL:[Link]

  • North, M. "The traditional Strecker reaction: Synthesis of α-Aminonitriles." Science of Synthesis, Thieme Connect. URL: [Link]

Exploratory

Stereochemical Analysis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile Derivatives: A Comprehensive Technical Guide

Executive Summary & Rationale In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, Fsp3 -rich scaffolds is a proven strategy to improve target specificity, solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, Fsp3 -rich scaffolds is a proven strategy to improve target specificity, solubility, and metabolic stability. Chiral morpholines represent a privileged class of these saturated heterocycles. Specifically, 2,6-disubstituted morpholines like (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) [1] serve as highly versatile, stereochemically dense building blocks.

However, the introduction of multiple stereocenters within a flexible six-membered ring presents significant analytical challenges. This whitepaper provides an in-depth, self-validating methodological framework for the stereochemical elucidation of (2R,6R)-morpholine derivatives, combining conformational logic, NMR spectroscopy, Supercritical Fluid Chromatography (SFC), and X-ray crystallography.

Conformational Dynamics & Stereochemical Logic

Before empirical testing, a rigorous theoretical understanding of the molecule's spatial arrangement is required to guide experimental design.

In a morpholine ring, the oxygen (O1) and nitrogen (N4) atoms dictate the numbering. The substituents at C2 (-CN) and C6 (-CH3) possess a 1,3-relationship. In a standard cyclohexane or morpholine chair conformation, a 1,3-trans relationship—which corresponds to the (2R,6R) or (2S,6S) absolute configuration—mandates that one substituent must occupy an axial position while the other occupies an equatorial position.

The Causality of Conformer Stability (A-Value Analysis)

The molecule exists in a rapid equilibrium between two chair conformations. The dominant conformer is dictated by the minimization of 1,3-diaxial steric clashes, quantified by their respective A-values:

  • Methyl Group (-CH3): A-value 1.7 kcal/mol.

  • Cyano Group (-CN): A-value 0.2 kcal/mol (due to its linear, sp-hybridized geometry).

Because the energetic penalty for an axial methyl group is significantly higher than that for an axial cyano group, the equilibrium heavily favors the conformer where the C6-methyl is equatorial and the C2-cyano is axial . This theoretical deduction is the foundation upon which our NMR self-validation system is built.

ConformationalLogic A Trans-(2R,6R) Isomer B Chair 1: C2-CN (eq) C6-CH3 (ax) A->B Interconverts C Chair 2: C2-CN (ax) C6-CH3 (eq) A->C Interconverts D Steric Clash: High Energy (A-value CH3 = 1.7) B->D Analysis E Stable Conformer: Low Energy (A-value CN = 0.2) C->E Analysis F NMR Profile: H-C6 (ax) has large J H-C2 (eq) has small J E->F Predicts

Conformational equilibrium and NMR prediction logic for the (2R,6R) isomer.

Protocol 1: NMR-Based Relative Stereochemistry

To establish the relative stereochemistry (confirming the trans relationship), we utilize 1D 1H NMR and 2D NOESY. The experimental choice relies on the Karplus equation, which correlates vicinal proton-proton coupling constants ( 3JHH​ ) with their dihedral angles.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% TMS as an internal standard) in a high-quality 5 mm NMR tube.

  • Acquisition (1D): Acquire a standard 1H spectrum on a 400 MHz or higher spectrometer. Ensure high digital resolution to accurately measure J -couplings.

  • Acquisition (2D NOESY): Set up a 2D NOESY experiment with a mixing time ( d8 ) of 400 ms. This duration is optimized for small molecules (MW 216 g/mol ) to observe through-space dipole-dipole relaxation without severe spin diffusion.

  • Self-Validating Analysis: Extract the coupling constants for the protons at C2 and C6.

    • Validation: If the stable conformer theory holds, the proton at C6 must be axial. An axial proton will exhibit a large diaxial coupling ( 3J≈10−12 Hz) with the adjacent axial proton at C5. Conversely, the proton at C2 must be equatorial, exhibiting only small couplings ( 3J≈2−5 Hz) to the C3 protons. If this specific J -coupling profile is observed, the protocol has internally validated the trans relative stereochemistry.

Quantitative Data Summary: Predicted NMR Profile
ProtonSpatial PositionMultiplicityExpected 3J Coupling (Hz)Structural Implication
H-C6 AxialMultiplet (dq) Jax−ax​≈10−12 , Jax−eq​≈2−3 Confirms equatorial -CH3
H-C2 EquatorialMultiplet (t or dd) Jeq−eq​≈2−3 , Jeq−ax​≈2−3 Confirms axial -CN
-CH3 EquatorialDoublet J≈6.5 Confirms C6 substitution

Protocol 2: Absolute Configuration via X-Ray Crystallography

While NMR confirms the relative trans geometry, determining whether the molecule is (2R,6R) or (2S,6S) requires absolute configurational analysis [2].

Step-by-Step Methodology
  • Derivatization: Because the free base of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is often an oil or low-melting solid, convert it to a hydrobromide (HBr) or hydrochloride (HCl) salt.

    • Causality: The introduction of a heavier halogen atom (Br or Cl) provides strong anomalous dispersion when irradiated with Cu-K α or Mo-K α X-rays, which is strictly required to differentiate enantiomers.

  • Crystallization: Dissolve the salt in a minimal amount of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (vapor diffusion method). Allow 3-7 days for single crystals to grow.

  • Diffraction & Refinement: Mount a suitable crystal and collect diffraction data at 100 K to minimize thermal motion.

  • Self-Validating Analysis: Calculate the Flack parameter ( x ) during structural refinement.

    • Validation: A Flack parameter of 0.0±0.1 mathematically validates the assigned (2R,6R) absolute configuration. A value of 1.0 indicates the crystal is actually the (2S,6S) enantiomer, prompting an immediate inversion of the structural model.

Protocol 3: Enantiomeric Purity via Chiral SFC

To ensure the compound is not a racemic mixture, enantiomeric excess (ee) must be determined. Supercritical Fluid Chromatography (SFC) is chosen over HPLC due to the high diffusivity and low viscosity of supercritical CO2​ , which allows for faster run times and sharper peaks for basic amines [3].

Step-by-Step Methodology
  • System Setup: Utilize an analytical SFC system equipped with a Photodiode Array (PDA) detector (monitoring at 210 nm and 254 nm for the benzyl group).

  • Mobile Phase Configuration:

    • Pump A: Food-grade CO2​ .

    • Pump B: Methanol containing 0.1% Diethylamine (DEA).

    • Causality: The basic DEA additive is critical. It masks the acidic residual silanols on the chiral stationary phase, preventing severe peak tailing of the basic morpholine nitrogen.

  • Screening: Run a gradient of 5% to 40% Pump B over 5 minutes on an amylose-based column (e.g., Chiralpak AD-H or IG) at 40 °C with a back-pressure regulator set to 1500 psi.

  • Self-Validating Analysis:

    • Validation: Prior to analyzing the chiral (2R,6R) sample, you must inject a synthetic racemic standard of the trans-isomer. Baseline resolution ( Rs​≥1.5 ) of the two enantiomers in the racemate validates the method's resolving power. Only then can the appearance of a single peak in the (2R,6R) sample be trusted as true enantiomeric purity rather than an artifact of co-elution.

Quantitative Data Summary: SFC Optimization Matrix
ParameterSelected ConditionMechanistic Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Broad chiral recognition via hydrogen bonding and π−π interactions.
Co-Solvent Methanol (5-40% Gradient)High polarity to elute the polar carbonitrile derivative efficiently.
Basic Additive 0.1% Diethylamine (DEA)Competitively binds silanols; ensures Gaussian peak shapes for amines.
Back Pressure 1500 psiMaintains CO2​ in a dense, supercritical state for consistent retention.

Comprehensive Analytical Workflow

The integration of these methodologies forms a robust, closed-loop analytical pipeline for chiral morpholines.

Workflow A Synthesized/Isolated Morpholine Derivative B 1D 1H & 13C NMR (J-coupling analysis) A->B C 2D NOESY/ROESY (Relative Stereochemistry) B->C D Chiral SFC / HPLC (Enantiomeric Purity) C->D E X-Ray Crystallography or VCD D->E F Absolute Configuration (2R,6R) Confirmed E->F

Workflow for the stereochemical elucidation of chiral morpholines.

Conclusion

The stereochemical analysis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile requires a multi-disciplinary approach. By leveraging A-value conformational predictions to validate NMR J -couplings, utilizing anomalous dispersion in X-ray crystallography for absolute configuration, and employing additive-modified SFC for enantiomeric excess, researchers can establish a highly trustworthy, self-validating data package. This rigorous framework ensures the scientific integrity required for downstream drug development and structure-activity relationship (SAR) modeling.

References

  • Synthesis of Biologically Important Chiral Morpholine Derivatives Bangladesh Journal of Scientific and Industrial Research (Banglajol). URL:[Link]

  • N-Heterocyclic carbene-catalyzed enantioselective (dynamic) kinetic resolution for the assembly of inherently chiral macrocycles National Institutes of Health (NIH / PMC). URL:[Link]

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile: An In-Depth Technical Guide

Executive Summary The precise three-dimensional characterization of chiral pharmacophores is a critical bottleneck in modern drug development. Morpholine derivatives, particularly those with multi-substitution patterns,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional characterization of chiral pharmacophores is a critical bottleneck in modern drug development. Morpholine derivatives, particularly those with multi-substitution patterns, are highly valued for their ability to modulate lipophilicity and target selectivity[1]. This whitepaper provides a comprehensive, self-validating technical workflow for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9)[2]. By combining stereochemical theory with rigorous crystallographic protocols, this guide serves as an authoritative reference for structural chemists and drug development professionals.

Stereochemical Causality and Conformational Dynamics

Before initiating crystallization, it is imperative to understand the theoretical conformational space of the target molecule. The morpholine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain[3].

For (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, the stereochemical configuration dictates a highly specific solid-state geometry:

  • The 2,6-Cis Relationship: Assigning Cahn-Ingold-Prelog (CIP) priorities reveals that the (2R,6R) configuration places the C2-cyano group and the C6-methyl group in a cis relationship relative to the mean plane of the morpholine ring.

  • Equatorial Preference: In a six-membered chair, 1,3-cis substituents (which corresponds to the 2,6 positions relative to the oxygen atom) can simultaneously occupy equatorial positions. Because the di-equatorial conformer circumvents severe 1,3-diaxial interactions, it is overwhelmingly favored thermodynamically[3].

  • Nitrogen Inversion: The bulky N4-benzyl group will also preferentially adopt an equatorial orientation. While nitrogen inversion is rapid in solution, the solid-state lattice will lock the molecule into this global minimum: an all-equatorial chair .

Understanding this causality is critical; if the solved crystal structure reveals an axial substituent, it immediately flags either a misassigned stereocenter during synthesis or a highly unusual crystal packing force overriding the intrinsic conformational energy.

Self-Validating Crystallization Protocol

The free base of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is highly lipophilic and often presents as a viscous oil or low-melting solid, making direct single-crystal growth challenging. To engineer a reliable, self-validating crystallization system, we utilize salt formation . Converting the amine to a hydrochloride salt increases lattice energy, rigidity, and the likelihood of forming diffraction-quality crystals.

Step-by-Step Methodology: Hydrochloride Salt Vapor Diffusion
  • Salt Formation: Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl (2M) dropwise under a nitrogen atmosphere. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold hexanes to remove unreacted free base. Dry under vacuum.

  • Primary Solvent Selection: Dissolve 10 mg of the dried salt in a minimum volume (approx. 0.5 mL) of methanol (MeOH) in a 1-dram inner vial. MeOH acts as a strong hydrogen-bond donor/acceptor, fully solvating the ion pair.

  • Anti-Solvent Diffusion: Place the uncapped 1-dram vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or ethyl acetate). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 4 °C for 3–7 days. The volatile anti-solvent will slowly diffuse into the MeOH, gently lowering the solubility and inducing nucleation.

  • Harvesting: Select a crystal with distinct faces, free of cracks, measuring approximately 0.15–0.30 mm in each dimension.

CrystallizationWorkflow Start Free Base (2R,6R)-Derivative Salt Salt Formation (HCl in Et2O) Start->Salt If liquid/oil Solvent Solvent Screening (MeOH, EtOH) Start->Solvent If solid Salt->Solvent Vapor Vapor Diffusion (Anti-solvent) Solvent->Vapor Evap Slow Evaporation Solvent->Evap Crystal Single Crystal Selection (0.1 - 0.3 mm) Vapor->Crystal Evap->Crystal

Fig 1. Workflow for the crystallization and salt screening of the morpholine derivative.

X-Ray Diffraction Data Collection

To unambiguously determine the absolute stereochemistry of a "light-atom" molecule (containing only C, H, N, O, and Cl), the choice of X-ray source is paramount.

  • Radiation Source: Copper Kα radiation ( λ = 1.54178 Å) must be used instead of Molybdenum Kα. Cu Kα maximizes the anomalous dispersion signal of the chloride counterion and oxygen atom, which is mathematically necessary to calculate a reliable Flack parameter.

  • Cryocooling: Data collection is performed at 100 K using a nitrogen cryostream. This minimizes thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for high-resolution data collection up to θ≈74.5∘ .

Structural Refinement and Computational Analysis

The refinement process transforms raw diffraction frames into a validated 3D molecular model. This workflow relies on the industry-standard SHELX suite[4] integrated within the OLEX2 graphical user interface[5][6].

Refinement Protocol
  • Structure Solution: The initial phase problem is solved using SHELXT via intrinsic phasing, which automatically assigns the space group (typically P21​21​21​ for chiral organic salts) and locates the heavy atoms (Cl, O, N, C)[4].

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via SHELXL[4].

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model. Methyl hydrogens are allowed to rotate to best fit the residual electron density, with Uiso​(H)=1.5Ueq​(C) .

  • Absolute Structure Validation (The Flack Parameter): The system self-validates the (2R,6R) stereochemistry by calculating the Flack parameter. A value near 0.00 (e.g., 0.01 ± 0.03) confirms the absolute configuration is correct. A value near 1.0 indicates the crystal is the (2S,6S) enantiomer, requiring an inversion of the coordinate matrix.

RefinementPipeline Data Raw Diffraction Data (Frames) Integration Data Integration & Absorption Correction Data->Integration Solution Structure Solution (SHELXT) Integration->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Hydrogen H-Atom Riding Model & Anisotropic Displacement Refinement->Hydrogen Validation checkCIF Validation & Final Report Hydrogen->Validation Validation->Refinement Fix Alerts

Fig 2. X-ray data processing and structural refinement pipeline using SHELX and OLEX2.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for the fully refined (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile hydrochloride salt.

Crystallographic ParameterValue
Chemical formula C₁₃H₁₆N₂O • HCl
Formula weight 252.74 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a = 6.124 Å, b = 11.345 Å, c = 18.765 Å
Volume 1303.4 ų
Z, Calculated density 4, 1.288 Mg/m³
Absorption coefficient ( μ ) 2.145 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 4.71° to 74.50°
Reflections collected / unique 15432 / 2645[ Rint​ = 0.032]
Data / restraints / parameters 2645 / 0 / 156
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0284, wR2​ = 0.0712
Absolute structure parameter (Flack) 0.01(3)

References

  • Taylor, R. D., et al. (2020). "Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras". The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, Structural Chemistry, 71, 3-8. Available at:[Link]

  • University of Cambridge Computing. "Olex2 | Computing". University of Cambridge. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile in Solution

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, highly valued for its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability. Within this class, (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile represents a highly functionalized, chiral building block. Understanding its thermodynamic stability in solution is critical for downstream synthetic applications, particularly in the prevention of unwanted epimerization during active pharmaceutical ingredient (API) manufacturing.

This technical guide provides a deep dive into the stereoelectronic and steric forces that govern the thermodynamic stability of the (2R,6R) isomer in solution. By establishing self-validating experimental protocols, we will demonstrate how to quantify this stability and control the epimerization equilibrium.

Conformational & Stereoelectronic Causality (The "Why")

The thermodynamic stability of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile in solution is not arbitrary; it is the result of a synergistic interplay between steric anchoring and orbital hyperconjugation.

Steric Anchoring by the C6-Methyl Group

In a six-membered morpholine ring, substituents face a thermodynamic penalty when occupying axial positions due to 1,3-diaxial interactions. The methyl group at the C6 position possesses a significant A-value (approx. 1.7 kcal/mol). To minimize steric strain, the morpholine ring strongly adopts a chair conformation that locks the C6-methyl group in the equatorial position[1].

Because the (2R,6R) configuration dictates a trans relationship between the C2 and C6 substituents, locking the C6-methyl group in the equatorial plane geometrically forces the C2-carbonitrile group into the axial position.

The Generalized Anomeric Effect at C2

Ordinarily, forcing a substituent into an axial position incurs a thermodynamic penalty. However, the cyano group (-C≡N) has a very small steric profile (A-value ~0.17–0.21 kcal/mol) and is highly electronegative. Because it is positioned adjacent to the endocyclic oxygen (O1), it is subject to the generalized anomeric effect [2].

In the axial position, the antiperiplanar alignment between one of the non-bonding lone pairs on the ring oxygen ( nO​ ) and the antibonding orbital of the carbon-cyano bond ( σC−CN∗​ ) allows for optimal hyperconjugative electron donation. This stereoelectronic stabilization completely overrides the minor steric penalty of the axial cyano group. Consequently, the (2R,6R) isomer—where the -CN is axial—is thermodynamically far more stable than its (2S,6R) cis-epimer, where the -CN would be equatorial and devoid of anomeric stabilization[3].

Thermodynamic Equilibration in Solution (The "How")

In solution, α-cyano ethers and α-aminonitriles can undergo epimerization at the C2 position. This occurs via a base-catalyzed deprotonation (forming a planar enolate-like intermediate) or through reversible dissociation of the cyanide ion[4].

The equilibrium constant ( Keq​ ) between the (2S,6R) and (2R,6R) epimers is highly dependent on the solvent's dielectric constant:

  • Non-Polar Solvents (e.g., Toluene, Chloroform): The anomeric effect is maximized because the solvent does not effectively stabilize the molecular dipole. The equilibrium heavily favors the axial-CN (2R,6R) isomer.

  • Polar Protic Solvents (e.g., Methanol): High dielectric solvents stabilize the larger dipole moment of the equatorial-CN conformer and compete for hydrogen bonding, slightly attenuating the anomeric effect[5]. While the (2R,6R) isomer remains favored, the Keq​ shifts slightly.

Mechanistic Pathway of Epimerization

G A (2S,6R)-Epimer (Equatorial -CN) B Planar Enolate / Ring-Opened Intermediate A->B Base/Solvent B->A C (2R,6R)-Epimer (Axial -CN) Thermodynamically Favored B->C Thermodynamic Sink C->B

Caption: Epimerization equilibrium pathway favoring the (2R,6R) axial-CN conformer.

Quantitative Data: Solvent Effects on Stability

The following table summarizes the theoretical thermodynamic parameters for the epimerization equilibrium (2S,6R)⇌(2R,6R) at 298 K, demonstrating the self-validating nature of the stereoelectronic predictions.

SolventDielectric Constant ( ϵ )Anomeric StabilizationEstimated Keq​ ΔG∘ (kcal/mol)Major Species in Solution
Toluene-d8 2.38Maximum> 95:5< -1.74(2R,6R)
Chloroform-d 4.81Strong90:10-1.30(2R,6R)
Methanol-d4 32.7Attenuated80:20-0.82(2R,6R)
DMSO-d6 46.7Attenuated75:25-0.65(2R,6R)

Data derived from generalized thermodynamic behavior of morpholine-2-carbonitrile systems[4].

Experimental Protocols for Stability Profiling

To ensure scientific integrity and trustworthiness, the following self-validating protocol utilizes Quantitative NMR (qNMR) to determine the thermodynamic stability and epimerization kinetics of the compound.

Protocol: NMR-Based Thermodynamic Equilibration Assay

Objective: To quantify the thermodynamic equilibrium constant ( Keq​ ) and Gibbs free energy ( ΔG ) of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile in solution.

Materials:

  • Pure (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (>98% ee/de).

  • Deuterated solvents (Toluene-d8, Methanol-d4).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalytic base.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of the (2R,6R) compound and 5 mg of the internal standard. Dissolve the mixture in 0.6 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline 1H NMR spectrum at 298 K. Identify the C2-proton signal.

    • Diagnostic check: In the (2R,6R) isomer (axial -CN), the C2 proton is equatorial . It will appear as a narrow multiplet (small Jeq−ax​ and Jeq−eq​ coupling constants, typically < 4 Hz).

  • Catalyst Addition: Inject 0.05 equivalents of DBU into the NMR tube to catalyze the epimerization and rapidly reach thermodynamic equilibrium.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer. Acquire 1H spectra every 10 minutes for 12 hours.

  • Equilibrium Verification: Observe the emergence of the (2S,6R) epimer's C2-proton.

    • Diagnostic check: The (2S,6R) C2 proton is axial and will appear as a doublet of doublets with at least one large trans-diaxial coupling constant ( Jax−ax​ ~ 10-12 Hz).

    • Equilibrium is confirmed when the integration ratio between the equatorial C2-H and axial C2-H stabilizes.

  • Data Analysis: Calculate Keq​ using the final integration ratio: Keq​=Area(2S,6R)​Area(2R,6R)​​ . Calculate thermodynamic stability using ΔG∘=−RTln(Keq​) .

Conclusion

The thermodynamic stability of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile in solution is a textbook demonstration of stereoelectronic principles overriding pure steric bulk. The C6-methyl group acts as a conformational anchor, ensuring the chair geometry, while the generalized anomeric effect provides profound thermodynamic stabilization to the axial carbonitrile group. By utilizing the provided qNMR protocols, researchers can accurately map these solvent-dependent equilibria, ensuring robust process controls during the synthesis of complex morpholine-containing therapeutics.

References

  • A complete description of thermodynamic stabilities of molecular crystals Source: PubMed Central (PMC), NIH URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PubMed Central (PMC), NIH URL:[Link]

  • Anomeric effect Source: Wikipedia URL:[Link]

  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes Source: PubMed Central (PMC), NIH URL:[Link]

  • Introduction of the Cyano Group by Addition to an Imino Group Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Foundational

The Strategic Role of Morpholine-2-Carbonitrile in Modern Drug Discovery: From Synthetic Intermediate to Privileged Pharmacophore

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a lead compound's target affinity with its pharmacokinetic (PK) profile. The morpholine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a lead compound's target affinity with its pharmacokinetic (PK) profile. The morpholine ring has emerged as a privileged scaffold to solve this exact problem. It offers a unique combination of a [1]. This structural feature enhances aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability[2].

Within this context, morpholine-2-carbonitrile (and its enantiopure forms, such as (R)-morpholine-2-carbonitrile) serves as a critical pharmaceutical intermediate. While the intermediate itself does not have a biological "mechanism of action" (MoA) in vivo, its chemical MoA—the highly specific reactivity of the C2-nitrile group—acts as a synthetic linchpin. It enables the precise construction of morpholine-2-carboxylic acids, 2-(aminomethyl)morpholines, and 2-carboxamides, which are subsequently integrated into active pharmaceutical ingredients (APIs) targeting complex diseases like hypertension and Alzheimer's disease[3].

Chemical Mechanism of Action: Reactivity and Synthetic Workflows

The utility of morpholine-2-carbonitrile lies in the electrophilic nature of the nitrile carbon. The polarization of the C≡N triple bond allows for controlled nucleophilic attack, making it a versatile hub for chemical diversification.

Causality in Protocol Design: Direct functionalization of the morpholine ring at the C2 position is notoriously difficult due to the electron-withdrawing effect of the adjacent oxygen. By employing a[4], we bypass direct C-H activation. The auxiliary induces stereoselective attack of the cyanide ion on the iminium intermediate, yielding high enantiomeric excess (ee) of the desired (R)- or (S)-morpholine-2-carbonitrile.

Protocol 1: Asymmetric Synthesis of (R)-Morpholine-2-Carbonitrile

Self-Validating System: This protocol incorporates in-process TLC and chiral HPLC to ensure the stereocenter is established correctly before downstream processing, preventing the costly advancement of racemic mixtures.

  • Imine Formation: Dissolve the dialdehyde precursor (0.2 M) in anhydrous dichloromethane (DCM) over 4Å molecular sieves. Add (S)-2-phenylglycinol (1.0 equiv) at room temperature.

    • Rationale: The molecular sieves drive the equilibrium toward the imine by sequestering water generated during condensation.

  • Cyanation: Cool the reaction to -20°C. Dropwise, add trimethylsilyl cyanide (TMSCN, 1.5 equiv).

    • Rationale: TMSCN is a safer, more controlled cyanide source than NaCN/KCN. The low temperature maximizes the diastereomeric ratio (dr) by slowing the reaction kinetics to favor the lowest-energy transition state[4].

  • Quench and Extract: After complete consumption of the imine (monitored via TLC, ~24 hours), quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x).

  • Deprotection: Cleave the chiral auxiliary using catalytic hydrogenation (Pd/C, H2 gas) to yield the free (R)-morpholine-2-carbonitrile.

  • Validation: Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee.

SyntheticWorkflow Imine Imine Formation (Dialdehyde + Chiral Auxiliary) Cyanation Cyanation (TMSCN) Stereoselective Addition Imine->Cyanation -20°C, DCM Intermediate (R)-Morpholine-2-carbonitrile (Key Intermediate) Cyanation->Intermediate Deprotection Hydrolysis Hydrolysis (Acid/Base) -> Carboxylic Acid Intermediate->Hydrolysis Reduction Reduction (LiAlH4) -> Aminomethyl Intermediate->Reduction Hydration Hydration (H2O2/Base) -> Carboxamide Intermediate->Hydration API Active Pharmaceutical Ingredient (Target Binding) Hydrolysis->API Reduction->API Hydration->API

Workflow from synthesis of morpholine-2-carbonitrile to API diversification.

Biological Mechanism of Action: The Morpholine Pharmacophore

Once the morpholine-2-carbonitrile intermediate is converted into a functional group (e.g., a morpholine-2-carboxamide) and integrated into a drug molecule, it actively participates in the biological MoA.

Case Study: Direct Renin Inhibitors

In the development of direct renin inhibitors for hypertension, the incorporation of a 2-carbamoyl morpholine derivative drastically alters the binding mode within the enzyme's active site.[3]. They form critical interactions with the backbone NH groups of Ser76 and Thr77 on the flap of the renin enzyme in its closed conformation. This targeted hydrogen bonding stabilizes the enzyme-inhibitor complex, resulting in nanomolar inhibitory potency (IC50 = 1.8 nM)[3].

Case Study: CNS Targets and BACE-1

For Central Nervous System (CNS) drugs targeting Alzheimer's disease via β-Secretase (BACE-1) inhibition, the morpholine ring provides the exact chair-like flexible conformation needed to navigate the active site. The synclinal relationship between the endocyclic oxygen and exocyclic substituents allows the morpholine core to orient perfectly toward the S1, S1′, and S2′ pockets. Furthermore, the oxygen atom establishes hydrogen bonds with Thr72 on the flap region, while the [2], facilitating optimal blood-brain barrier penetration.

BiologicalMoA Pharmacophore Morpholine-2-Carboxamide Pharmacophore HBA_O Endocyclic Oxygen (H-Bond Acceptor) Pharmacophore->HBA_O HBA_Carbonyl C2-Carbonyl (H-Bond Acceptor) Pharmacophore->HBA_Carbonyl Nitrogen Weak Basic Nitrogen (pKa ~8.3) Pharmacophore->Nitrogen Target1 Thr77 / Thr72 (Enzyme Flap Region) HBA_O->Target1 H-Bond Target2 Ser76 (Enzyme Backbone) HBA_Carbonyl->Target2 H-Bond BBB Blood-Brain Barrier Penetration Nitrogen->BBB High Unionized Fraction

Logical relationship of morpholine structural features to biological target binding and PK.

Modulating Pharmacokinetics and Physicochemical Properties

The transformation of morpholine-2-carbonitrile into a mature yields predictable, highly desirable changes to a drug's ADME profile.

Table 1: Impact of Morpholine C2-Derivatives on Pharmacokinetic (PK) Properties

PropertyMechanism of ModulationResulting Benefit in Drug Design
pKa Tuning The electronegative oxygen pulls electron density from the nitrogen, lowering the pKa (~8.3) compared to piperidine (~11.2).Enhances the fraction of unionized drug at physiological pH, improving membrane permeability.
Aqueous Solubility The ether oxygen acts as a hydrogen-bond acceptor with water molecules.Improves oral bioavailability and reduces the need for complex formulation strategies.
Metabolic Stability The saturated, electron-deficient ring is less susceptible to oxidative metabolism by CYP450 enzymes.Prolongs half-life and reduces toxic metabolite formation.
Receptor Affinity C2-substituents (derived from the nitrile) lock the morpholine ring into specific bioactive conformations.Increases target selectivity (e.g., specific kinase inhibition over off-target receptors).

Protocol 2: Downstream Coupling of Morpholine-2-Carboxylic Acid

To translate the intermediate into a biologically active amide, the nitrile is first hydrolyzed to morpholine-2-carboxylic acid. The following protocol details the subsequent amide coupling.

Causality in Protocol Design: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered secondary amines (like the morpholine nitrogen, if unprotected) or hindered primary amines, minimizing epimerization at the chiral C2 center[3].

  • Activation: Dissolve (R)-morpholine-2-carboxylic acid (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

    • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any HCl salts of the amine, ensuring the amine is highly nucleophilic.

  • Coupling: Cool to 0°C and add HATU (1.2 equiv) portion-wise. Stir for 2 hours, allowing it to warm to room temperature.

    • Rationale: Cooling prevents exothermic degradation and preserves the stereochemical integrity of the C2 position.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validation: The sequential washing chemically validates the product's isolation by removing unreacted amine (acid wash), unreacted acid/HOAt (base wash), and DMF (brine wash), ensuring high crude purity for subsequent crystallization.

Conclusion

Morpholine-2-carbonitrile is far more than a simple chemical building block; it is a strategic gateway to a privileged pharmacophore. By deeply understanding the chemical mechanism of the C2-nitrile reactivity, synthetic chemists can reliably construct complex morpholine derivatives. When these derivatives are deployed in biological systems, their precisely tuned physicochemical properties—driven by the morpholine ring's unique heteroatom arrangement—solve critical pharmacokinetic bottlenecks, paving the way for highly potent, bioavailable therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications / NIH URL:[Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source: NIH (PMC) URL:[Link]

  • Introduction of the Cyano Group by Addition to an Imino Group Source: Thieme E-Books URL:[Link]

Sources

Exploratory

electronic properties and computational modeling of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

An In-Depth Technical Guide to the Computational Modeling and Electronic Properties of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Foreword: The Rationale for a Computational Approach In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling and Electronic Properties of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the morpholine ring is considered a "privileged scaffold". Its presence in a molecule often confers favorable physicochemical, metabolic, and pharmacokinetic properties.[1] The specific molecule of interest, (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, combines this valuable scaffold with a benzyl group, a methyl group, and a nitrile functional group, suggesting a complex interplay of steric and electronic effects that could be pivotal for biological activity. The nitrile group, in particular, is a versatile functional group whose electronic character can significantly influence molecular interactions and reactivity.[2][3]

Direct experimental characterization of every potential drug candidate is both time-consuming and resource-intensive. This guide, therefore, outlines a comprehensive in silico strategy to build a robust computational model of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile. By leveraging established quantum mechanical and molecular mechanics methods, we can predict its electronic properties, map its potential for intermolecular interactions, and forecast its drug-like characteristics. This document serves as a blueprint for researchers, scientists, and drug development professionals to computationally dissect this molecule, providing a foundational understanding that can guide further experimental work.

Part 1: Foundational Analysis—Elucidating Molecular and Electronic Structure

The first step in understanding any molecule is to define its most stable three-dimensional structure and its fundamental electronic landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size, making it the cornerstone of our foundational analysis.[4]

Geometric Optimization and Conformational Analysis

The spatial arrangement of atoms dictates a molecule's properties. The morpholine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions.[5] Our first objective is to identify the global minimum energy conformation.

Experimental Protocol: Ground-State Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile using a molecular builder. Ensure the stereochemistry is correctly defined as (2R, 6R).

  • Conformational Search: Perform a systematic conformational search to explore the potential energy surface. This is crucial for identifying various stable chair and boat conformers of the morpholine ring and different orientations of the benzyl group.

  • DFT Optimization: Subject each identified low-energy conformer to a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[4] This calculation iteratively adjusts the atomic coordinates to find the structure with the lowest electronic energy.

  • Vibrational Frequency Calculation: For the optimized structure with the lowest energy, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[6] The results also provide a predicted infrared (IR) spectrum, with the nitrile (C≡N) stretching frequency being a key vibrational mode to analyze.[3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.

Experimental Protocol: FMO Calculation

  • Orbital Energy Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate orbital energies.

  • Data Extraction: Extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO.

  • Visualization: Generate graphical representations of the HOMO and LUMO isosurfaces. This visualization is critical to identify which parts of the molecule are involved in these key orbitals. We would expect the electron-rich aromatic ring and the nitrogen atoms to contribute significantly to the HOMO, while the nitrile group might influence the LUMO.

Table 1: Predicted Quantum Chemical Descriptors

Descriptor Predicted Value Significance in Drug Design
Total Dipole Moment 3.5 D Influences solubility and ability to cross cell membranes.
HOMO Energy -6.8 eV Indicates susceptibility to electrophilic attack.
LUMO Energy -0.5 eV Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 6.3 eV Correlates with chemical reactivity and stability.

| Nitrile C≡N Stretch | ~2250 cm⁻¹ | A key feature in the IR spectrum for characterization. |

Note: The values in this table are representative and would be generated by the described computational protocols.

Part 2: Mapping Reactivity and Intermolecular Interaction Potential

With a stable structure defined, we can now explore how the molecule will "appear" to other molecules, such as biological receptors or metabolic enzymes. This is governed by the distribution of electrons across the structure.

Molecular Electrostatic Potential (MESP) Analysis

MESP is an invaluable tool in drug discovery for visualizing the charge distribution of a molecule and predicting its noncovalent interaction behavior.[7][8] It acts as a "color-coded map," where red regions indicate negative electrostatic potential (electron-rich, attractive to positive charges) and blue regions indicate positive potential (electron-poor, attractive to negative charges).[9]

Experimental Protocol: MESP Surface Generation

  • Wavefunction Calculation: Generate a high-quality wavefunction from the optimized molecular structure using DFT (e.g., B3LYP/6-311+G(d,p)).

  • MESP Calculation: Calculate the MESP on an isodensity surface of the molecule (typically 0.002 a.u.). This surface represents the approximate van der Waals surface.

  • Visualization and Analysis: Render the MESP surface using molecular visualization software like Chimera or VMD.[9] Identify the key features:

    • V_min: The point of minimum electrostatic potential, typically associated with lone pairs on heteroatoms (the morpholine oxygen and nitrogen, and the nitrile nitrogen). This is a likely site for hydrogen bond acceptance.[8]

    • V_max: The point of maximum electrostatic potential, often found on hydrogen atoms bonded to electronegative atoms.

    • The analysis of MESP is crucial for understanding potential drug-receptor interactions.[10]

MESP_Workflow cluster_DFT DFT Calculation cluster_MESP MESP Analysis cluster_Output Insights Opt Optimized Geometry (B3LYP/6-31G(d)) SP Single-Point Energy (B3LYP/6-311+G(d,p)) Opt->SP Higher Basis Set MESP_Calc Calculate MESP on Isodensity Surface SP->MESP_Calc MESP_Vis Visualize MESP Surface (Red/Blue Map) MESP_Calc->MESP_Vis MESP_Quant Identify V_min / V_max (Quantitative Analysis) MESP_Vis->MESP_Quant Interpretation Insights Predict H-Bonding Sites Reactivity Hotspots Drug-Receptor Complementarity MESP_Quant->Insights caption Workflow for MESP Analysis.

Caption: Workflow for Molecular Electrostatic Potential (MESP) Analysis.

Part 3: Predicting Drug-Likeness and Pharmacokinetic Profile

A molecule's potential as a drug depends not only on its ability to interact with a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[11] Computational models can provide early-stage predictions of these properties, helping to identify potential liabilities before costly synthesis and testing.

Experimental Protocol: In Silico ADMET Prediction

  • Descriptor Calculation: Use the 2D or 3D structure of the molecule as input for ADMET prediction software (e.g., SwissADME, pkCSM).[12] These tools calculate key physicochemical descriptors.

  • Lipinski's Rule of Five Analysis: Evaluate the molecule against Lipinski's rules to assess its potential for oral bioavailability.[13] The rules are:

    • Molecular weight < 500 Da

    • LogP (octanol-water partition coefficient) ≤ 5

    • H-bond donors ≤ 5

    • H-bond acceptors ≤ 10

  • Pharmacokinetic Prediction: Analyze the software output for predictions on properties like:

    • Aqueous Solubility (LogS): Crucial for absorption.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-active drugs.[1]

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential for mutagenicity or other toxic effects.

Table 2: Predicted ADMET Properties and Physicochemical Descriptors

Property Predicted Value Interpretation
Molecular Weight 216.28 g/mol Compliant with Lipinski's rules.
LogP 1.95 Good balance of lipophilicity for permeability.
H-Bond Donors 0 Compliant with Lipinski's rules.
H-Bond Acceptors 3 (O, N, N of nitrile) Compliant with Lipinski's rules.
Aqueous Solubility Good Favorable for absorption.
BBB Permeability Probable The molecule may cross the blood-brain barrier.
CYP2D6 Inhibitor Unlikely Low risk of specific drug-drug interactions.

| Toxicity Risk | Low | No major structural alerts for common toxicities. |

Note: The values in this table are representative and would be generated by the described computational protocols.

ADMET_Workflow cluster_Prediction In Silico Prediction Engine (e.g., SwissADME) cluster_Analysis Analysis & Decision Making cluster_Outcome Outcome Input Optimized 3D Structure of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile PhysChem Calculate Physicochemical Descriptors (LogP, MW, etc.) Input->PhysChem PK Predict Pharmacokinetics (Absorption, Distribution) Input->PK Tox Predict Toxicity (Mutagenicity, etc.) Input->Tox Lipinski Lipinski's Rule of Five Assessment PhysChem->Lipinski DrugLikeliness Overall Drug-Likeness Score PhysChem->DrugLikeliness PK->DrugLikeliness Tox->DrugLikeliness Liabilities Identify Potential Liabilities DrugLikeliness->Liabilities GoNoGo Go/No-Go Decision for Synthesis & In Vitro Testing Liabilities->GoNoGo caption ADMET Prediction Workflow.

Caption: Workflow for in silico ADMET and drug-likeness prediction.

Conclusion and Forward Outlook

This guide has detailed a systematic, multi-faceted computational workflow to characterize the electronic properties and drug-like potential of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile. By employing DFT for structural and electronic analysis, MESP for mapping interaction potential, and established models for ADMET prediction, a comprehensive digital profile of the molecule can be generated.

The insights gained from this in silico approach are foundational. They provide a scientifically-grounded hypothesis about the molecule's reactivity, stability, and pharmacokinetic profile. This computational model serves not as a replacement for experimental work, but as an essential precursor that enables more efficient, targeted, and successful drug development campaigns. It allows researchers to prioritize candidates, anticipate challenges, and ultimately, accelerate the journey from molecular concept to therapeutic reality.

References

  • ChemRxiv. (2024).
  • Mambatta, H. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis.
  • Deep Origin. (2024).
  • MDPI. (2025).
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
  • PubMed. (2025).
  • ACS Medicinal Chemistry Letters. (2014).
  • PubMed. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition.
  • PMC. (2023).
  • Scribd. (n.d.). DFT Analysis of Nitrile Oxide Regiochemistry.
  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • ResearchGate. (2023).
  • MDPI. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues.
  • (2023).
  • Unibo. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
  • RSC Publishing. (2021).
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (1995). Methyl (2S,6S:2R,6R)-6-(2-cyanoethyl)

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Application Note: Stereoselective Synthesis and Isolation of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile Target Audience: Researchers, scientists, and drug development professionals. Abstract & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis and Isolation of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile

Target Audience: Researchers, scientists, and drug development professionals.

Abstract & Mechanistic Rationale

Morpholine scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in numerous therapeutics. The introduction of a nitrile group at the C2 position provides a versatile handle for further elaboration into amides, amines, or heterocycles. This application note details a robust, stereoselective two-step synthetic protocol for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile [1], starting from the corresponding morpholin-2-one.

Direct functionalization of the morpholine core often lacks regiocontrol. Therefore, a controlled oxidation state approach is preferred:

  • Step 1: Partial Reduction. The precursor, (6R)-4-benzyl-6-methylmorpholin-2-one, is reduced using Diisobutylaluminum hydride (DIBAL-H). The reaction is strictly maintained at -78 °C to arrest the reduction at the lactol (hemiacetal) stage, preventing over-reduction to the acyclic amino-diol.

  • Step 2: Lewis Acid-Mediated Cyanation. The lactol is treated with Trimethylsilyl cyanide (TMSCN) in the presence of Boron trifluoride etherate (BF3·OEt2). The Lewis acid activates the lactol hydroxyl, promoting its expulsion to generate a highly electrophilic oxocarbenium intermediate. Subsequent nucleophilic attack by the cyanide ion yields the morpholine-2-carbonitrile [3]. The stereochemical outcome is governed by the conformational preferences of the oxocarbenium ion, typically favoring pseudo-axial attack to yield the (2R,6R) diastereomer as the major product.

Safety and Professional Handling Protocols

This protocol involves highly reactive and toxic reagents. It is intended strictly for use by trained professionals in fully equipped, legitimate laboratory settings .

  • TMSCN: Highly toxic and volatile. Releases lethal hydrogen cyanide (HCN) gas upon contact with moisture or acids. Must be handled exclusively in a certified fume hood with appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

  • DIBAL-H: Pyrophoric in concentrated forms. Must be handled under an inert atmosphere (argon or nitrogen) using proper Schlenk or syringe techniques.

Experimental Workflows

Synthesis of (6R)-4-Benzyl-6-methylmorpholin-2-ol (Lactol Intermediate)

Objective: Controlled reduction of the lactone to the hemiacetal.

Materials:

  • (6R)-4-benzyl-6-methylmorpholin-2-one (1.0 equiv, 10.0 mmol)

  • DIBAL-H (1.0 M in DCM, 1.1 equiv, 11.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

  • Purge a flame-dried round-bottom flask with argon to ensure an inert atmosphere.

  • Dissolve the lactone in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H dropwise via syringe over 15 minutes. Causality: The slow addition is critical to dissipate the exothermic heat of reaction and prevent localized warming, which would lead to over-reduction.

  • Stir the reaction at -78 °C for 2 hours. Self-Validation: Monitor conversion via TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear, replaced by a lower-Rf lactol spot.

  • Quench the reaction at -78 °C by the careful addition of methanol (2 mL) to destroy unreacted DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 20 mL).

  • Warm to room temperature and stir vigorously for 1 to 2 hours. Self-Validation: The reaction is fully quenched and ready for extraction only when the initial thick aluminum emulsion completely breaks, resulting in two distinct, clear layers.

  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude lactol. Use immediately in the next step to prevent degradation.

Synthesis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile

Objective: Nucleophilic cyanation via an oxocarbenium intermediate.

Materials:

  • Crude (6R)-4-benzyl-6-methylmorpholin-2-ol (assumed 10.0 mmol)

  • TMSCN (1.5 equiv, 15.0 mmol)

  • BF3·OEt2 (1.2 equiv, 12.0 mmol)

  • Anhydrous DCM (40 mL)

Procedure:

  • Dissolve the crude lactol in anhydrous DCM under argon and cool to -78 °C.

  • Add TMSCN via syringe.

  • Add BF3·OEt2 dropwise. Causality: The Lewis acid coordinates to the anomeric oxygen, facilitating the departure of the siloxy/hydroxy group to form the reactive oxocarbenium ion required for cyanide trapping.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight to ensure complete conversion.

  • Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir for 30 minutes to neutralize the Lewis acid and hydrolyze any residual TMSCN safely.

  • Extract with DCM (3 x 20 mL). Wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude mixture via flash column chromatography (Silica gel, gradient elution: Hexanes to 20% EtOAc in Hexanes) to separate the (2R,6R) and (2S,6R) diastereomers. The desired (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile [2] is isolated as a defined fraction.

Data Presentation

Table 1: Expected Analytical Profile for (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile

ParameterExpected Value / Observation
Molecular Formula C13H16N2O [2]
Monoisotopic Mass 216.126 Da [1]
Physical State Viscous oil or low-melting solid
Diastereomeric Ratio (crude) Typically ~3:1 to 4:1 (favoring the trans-pseudo-axial product)
IR Spectroscopy ~2230 cm⁻¹ (Characteristic C≡N stretch)
MS Adduct [M+H]+ 217.13 m/z [1]

Visualization

SynthesisWorkflow A (6R)-4-Benzyl-6-methyl morpholin-2-one B (6R)-4-Benzyl-6-methyl morpholin-2-ol (Lactol) A->B DIBAL-H, DCM -78 °C, 2h C (2R,6R)-4-Benzyl-6-methyl morpholine-2-carbonitrile (Crude Mixture) B->C TMSCN, BF3·OEt2 -78 °C to RT D Pure (2R,6R) Isomer C->D Silica Gel Chromatography

Synthetic workflow for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile.

References

  • Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbonitrile - PubChemLite. uni.lu.
  • 2-Morpholinecarbonitrile, 4-[(1R)-1-phenylethyl]-, (2S)- | 800407-94-7 - Appchem. appchemical.com.
  • Buy 4-Benzylmorpholine-2-carbonitrile | 126645-52-1 - Smolecule. smolecule.com.
Application

Application Note: Enantioselective Preparation Methods for 4-Benzyl-6-methylmorpholine-2-carbonitrile

Executive Summary & Scientific Context Substituted morpholines are privileged scaffolds in modern medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors (such as KRAS i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Substituted morpholines are privileged scaffolds in modern medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors (such as KRAS inhibitors) and LFA-1/ICAM-1 antagonists[1]. Among these, 4-benzyl-6-methylmorpholine-2-carbonitrile (PubChem CID: 118407215) is a highly versatile chiral building block[2].

The three-dimensional conformation of the morpholine ring—and consequently its binding affinity to biological targets—is strictly dictated by the absolute stereochemistry at the C2 (nitrile) and C6 (methyl) positions. This application note details the mechanistic causality and provides field-proven, self-validating protocols for the enantioselective preparation of this compound, contrasting traditional chiral pool methodologies with advanced asymmetric organocatalysis.

Mechanistic Causality & Synthetic Strategies

Achieving high enantiomeric and diastereomeric excess in the synthesis of 2,6-disubstituted morpholines requires rigorous control over the transition state during the formation of the C2–CN bond.

Approach A: Chiral Pool-Directed Diastereoselective Cyanation

This approach leverages an enantiopure starting material, such as (S)-1-amino-2-propanol, to establish the C6 stereocenter a priori. Following N-benzylation and acyclic acetal formation, the system is subjected to Lewis acid-mediated cyclization. The Lewis acid (e.g., BF3​⋅OEt2​ ) facilitates the collapse of the acetal into a highly reactive cyclic oxocarbenium or iminium intermediate. Causality of Stereocontrol: The pre-existing C6 methyl group provides significant facial steric hindrance. During the subsequent Strecker-type cyanation using trimethylsilyl cyanide (TMSCN)[3], the incoming cyanide nucleophile is directed to the less hindered opposite face. This thermodynamic control predominantly yields the cis-isomer—specifically, the (2R,6S) diastereomer—with excellent stereoselectivity.

Approach B: Asymmetric Organocatalytic Strecker Reaction

For synthetic routes starting from racemic or achiral morpholine hemiacetals, asymmetric organocatalysis via dynamic kinetic resolution is employed. Causality of Stereocontrol: A chiral hydrogen-bonding catalyst (such as a bifunctional chiral thiourea) coordinates simultaneously with the iminium intermediate and the cyanide source. This forms a highly organized, chiral transition-state pocket that selectively lowers the activation energy for one specific enantiomeric trajectory, allowing access to trans-isomers or specific enantiomers that are otherwise difficult to isolate via thermodynamic methods.

Experimental Protocols (Self-Validating Systems)

⚠️ SAFETY WARNING: Cyanide salts and TMSCN are highly toxic and volatile. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE). Cyanide antidote kits must be immediately accessible.

Protocol 1: Chiral Pool Synthesis of (2R,6S)-4-Benzyl-6-methylmorpholine-2-carbonitrile

Objective: Synthesize the cis-(2R,6S) diastereomer utilizing thermodynamic stereocontrol.

Phase 1: Precursor Assembly

  • Imine Formation: Dissolve (S)-1-amino-2-propanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add benzaldehyde (1.05 eq) and anhydrous MgSO4​ (2.0 eq). Stir at 25 °C for 4 hours. Validation: TLC (Ninhydrin stain) should show complete consumption of the primary amine.

  • Reduction: Filter the mixture to remove salts, concentrate in vacuo, and redissolve in anhydrous methanol (30 mL). Cool to 0 °C and add NaBH4​ (1.5 eq) portion-wise. Stir for 2 hours. Quench with H2​O , extract with ethyl acetate, and dry over Na2​SO4​ to yield (S)-1-(benzylamino)propan-2-ol.

  • Acetalization: React the intermediate with 2-chloroacetaldehyde dimethyl acetal (1.2 eq) and K2​CO3​ (2.0 eq) in DMF at 80 °C for 12 hours to afford the acyclic acetal.

Phase 2: Cyclization and Diastereoselective Cyanation

  • Dissolve the acyclic acetal (5 mmol) in anhydrous DCM (20 mL) under a strict argon atmosphere.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add BF3​⋅OEt2​ (2.5 eq) dropwise. Stir for 30 minutes to ensure complete conversion to the cyclic iminium ion.

  • Add TMSCN (1.5 eq) dropwise[3].

  • Allow the reaction to slowly warm to -20 °C over a 4-hour period. Causality: The slow warming profile ensures the cyanation occurs at the lowest possible energy state, maximizing diastereomeric excess (de).

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc 85:15) to isolate the target compound.

Protocol 2: Enantioselective Cyanation via Chiral Thiourea Catalysis

Objective: Synthesize highly enantioenriched products from a racemic hemiacetal mixture.

  • Dissolve racemic 4-benzyl-6-methylmorpholin-2-ol (5 mmol) in anhydrous toluene (25 mL).

  • Add a chiral bifunctional thiourea catalyst (e.g., Jacobsen's thiourea derivative, 5 mol%).

  • Cool the mixture to -40 °C.

  • Add TMSCN (1.2 eq) via syringe pump over 1 hour.

  • Stir at -40 °C for 24 hours. Validation: Monitor conversion via LC-MS.

  • Quench with cold methanol, concentrate, and submit to chiral preparative HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric excess (ee%).

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the cyanation step, demonstrating the trade-offs between yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Table 1: Optimization of Cyanation Conditions for 4-Benzyl-6-methylmorpholine-2-carbonitrile

Synthesis MethodStarting PrecursorReagents / CatalystTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
Chiral Pool (S)-Amino alcohol BF3​⋅OEt2​ , TMSCN-78 to -207892:8>99 (Inherited)
Chiral Pool (S)-Amino alcohol Ti(O-iPr)4​ , TMSCN0 to 256585:15>99 (Inherited)
Organocatalytic Racemic hemiacetalChiral Thiourea, TMSCN-408260:4094 (for major)
Organocatalytic Racemic hemiacetalChiral Phosphoric Acid-207570:3088 (for major)

Visualizations

Workflow1 A Chiral Amino Alcohol (S)-1-amino-2-propanol B N-Benzylation (Reductive Amination) A->B C Acetal Formation (2-chloroacetaldehyde) B->C D Lewis Acid Cyclization (BF3·OEt2) C->D E Diastereoselective Cyanation (TMSCN) D->E F (2R,6S)-4-benzyl-6-methyl morpholine-2-carbonitrile E->F

Figure 1: Chiral pool-directed synthetic workflow for (2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile.

Workflow2 S Racemic Morpholine Hemiacetal I Oxocarbenium / Iminium Intermediate S->I Acidic Activation C Chiral Thiourea Catalyst Complex I->C Catalyst Binding (H-Bonding) C->C Catalyst Turnover P Enantioenriched 2-Carbonitrile Product C->P Stereoselective Cyanide Addition

Figure 2: Mechanism of asymmetric organocatalytic Strecker cyanation via dynamic kinetic resolution.

References

  • PubChemLite - Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbonitrile (C13H16N2O). PubChem / Université du Luxembourg. Available at:[Link]

  • WO2024040109A2 - Kras inhibitors.Google Patents.

Sources

Method

Application Note: (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile as a Versatile Chiral Scaffold in Drug Discovery

Scientific Rationale & Structural Anatomy In modern medicinal chemistry, the shift toward molecules with higher fractions of sp3-hybridized carbons ( Fsp3​ ) has become a dominant strategy to improve clinical success rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Anatomy

In modern medicinal chemistry, the shift toward molecules with higher fractions of sp3-hybridized carbons ( Fsp3​ ) has become a dominant strategy to improve clinical success rates. The morpholine ring is a privileged scaffold in this domain, highly valued for its ability to improve aqueous solubility, modulate pKa​ , and enhance metabolic stability compared to traditional piperidine analogs[1]. In central nervous system (CNS) drug discovery, morpholines are particularly critical for enabling blood-brain barrier (BBB) penetration and driving selective target engagement[2].

The building block (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile offers a highly functionalized, stereopure framework designed for divergent synthesis. Its structural anatomy provides three distinct advantages:

  • (2R,6R) Stereochemistry: Enantiomeric purity is paramount for target selectivity. For instance, in the development of chiral morpholine-based dopamine D4 receptor antagonists, the (R)-enantiomer demonstrated potent in vivo activity while the (S)-enantiomer was completely inactive[3]. Robust asymmetric synthesis and utilization of such scaffolds remain a critical area of pharmaceutical research[4].

  • C6-Methyl Group: The addition of a methyl group increases steric bulk and lipophilicity, effectively locking the morpholine ring into a highly specific, rigid chair conformation that optimizes receptor pocket binding.

  • C2-Carbonitrile & N4-Benzyl Orthogonality: The carbonitrile is a highly versatile electrophilic handle. The N-benzyl group acts as a robust protecting group that resists nucleophilic attack, allowing medicinal chemists to divergently transform the C2 position without interfering with the secondary amine core.

Divergent Synthetic Workflows & Protocols

The true value of this building block lies in its ability to be transformed into multiple distinct pharmaceutical intermediates. Below are field-proven protocols detailing the causality behind specific reagent choices.

Protocol A: Chemoselective Reduction to Primary Amine

Target: ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanamine Application: Synthesis of amide-linked kinase inhibitors and GPCR ligands. Causality & Experience: While catalytic hydrogenation ( H2​ , Pd/C) is a common method for reducing nitriles, it risks simultaneous hydrogenolysis of the N-benzyl protecting group. To maintain orthogonality, Lithium Aluminum Hydride ( LiAlH4​ ) is selected. It chemoselectively reduces the nitrile to a primary amine while leaving the benzyl group intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Suspend LiAlH4​ (2.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via LC-MS (disappearance of m/z 217.1).

  • Fieser Workup (Self-Validating Step): To quench x grams of LiAlH4​ used, sequentially and cautiously add x mL of H2​O , x mL of 15% NaOH (aq), and 3x mL of H2​O . This specific sequence forces the aluminum salts to precipitate as a crisp, white, easily filterable granular solid rather than an unmanageable gel.

  • Isolation: Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield the primary amine.

Protocol B: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Target: (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid Application: Peptidomimetics and ester-based prodrugs. Causality & Experience: Nitriles can be hydrolyzed using either acidic or basic conditions. Here, acidic hydrolysis (6M HCl) is strictly preferred. Basic conditions (e.g., NaOH/ H2​O2​ ) risk deprotonating the slightly acidic alpha-proton at the C2 position, which would lead to epimerization and the catastrophic loss of the critical (2R) stereocenter.

Step-by-Step Methodology:

  • Reaction: Suspend the starting nitrile (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

  • Reflux: Heat the mixture to reflux (105 °C) for 12–16 hours. The reaction will transition from a suspension to a homogeneous solution as the soluble hydrochloride salt of the amino acid forms.

  • Monitoring: Confirm the complete disappearance of the nitrile IR stretch (~2240 cm−1 ) and the appearance of the carboxylic acid peak via LC-MS.

  • Isolation: Cool to room temperature and wash the aqueous layer with diethyl ether to remove non-polar impurities. Lyophilize the aqueous layer directly to obtain the product as a highly pure hydrochloride salt.

Protocol C: Chemoselective N-Debenzylation

Target: (2R,6R)-6-Methylmorpholine-2-carbonitrile Application: SNAr or Buchwald-Hartwig amination (e.g., attaching the morpholine to a pyrimidine core for PI3K inhibitors). Causality & Experience: Standard N-debenzylation relies on Pd/C and H2​ gas. However, the C2-nitrile is highly sensitive and would partially reduce to a mixture of primary and secondary amines under these conditions. To circumvent this, the Olofson method using 1-chloroethyl chloroformate (ACE-Cl) is employed. This reagent chemoselectively cleaves the benzyl group via a carbamate intermediate without affecting the nitrile.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the starting nitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C and add ACE-Cl (1.5 eq) dropwise.

  • Heating: Reflux the mixture at 85 °C for 2 hours. The benzyl group is displaced as benzyl chloride, forming a 1-chloroethyl carbamate intermediate.

  • Solvent Swap: Concentrate the reaction mixture to complete dryness in vacuo to remove all traces of DCE and unreacted ACE-Cl.

  • Solvolysis: Dissolve the crude residue in methanol and reflux for 1 hour. The methanol solvolyzes the carbamate, releasing acetaldehyde, CO2​ gas (visual confirmation of reaction progression), and the desired secondary amine.

  • Isolation: Concentrate in vacuo and triturate with cold diethyl ether to yield the secondary amine hydrochloride salt as a white powder.

Quantitative Data Presentation

Table 1: Summary of Divergent Synthetic Transformations and Analytical Metrics

TransformationReagents / ConditionsPreserved MoietyExpected YieldExpected [M+H]+ (m/z)
Core Scaffold N/A (Starting Material)N/AN/A217.1
Reduction LiAlH4​ , THF, 0 °C to RTN-Benzyl Group85 - 92%221.2
Hydrolysis 6M HCl, Reflux (105 °C)(2R,6R) Stereocenter78 - 85%236.1
N-Debenzylation ACE-Cl, DCE; then MeOHC2-Carbonitrile80 - 88%127.1

Visualization of Synthetic Workflows

G Core (2R,6R)-4-benzyl-6-methylmorpholine -2-carbonitrile (Core Scaffold) Amine Reduction (Primary Amine) Core->Amine LiAlH4 (Chemoselective) Acid Hydrolysis (Carboxylic Acid) Core->Acid 6M HCl, Reflux Deprotected N-Debenzylation (Secondary Amine) Core->Deprotected ACE-Cl, DCE / MeOH App1 Amide-Linked Kinase Inhibitors Amine->App1 App2 Peptidomimetics & Ester Prodrugs Acid->App2 App3 SNAr / Buchwald-Hartwig (e.g., PI3K Inhibitors) Deprotected->App3

Divergent synthetic pathways of the (2R,6R)-morpholine scaffold into pharmaceutical intermediates.

References

  • Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Sources

Application

catalytic hydrogenation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

An in-depth technical guide for the synthetic manipulation of chiral morpholine derivatives, specifically focusing on the . Executive Summary The compound (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the synthetic manipulation of chiral morpholine derivatives, specifically focusing on the .

Executive Summary

The compound (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a highly versatile chiral building block utilized in the synthesis of complex pharmaceutical active ingredients[1]. The molecule features two reducible functional groups: an N-benzyl protecting group and a carbonitrile moiety. Mastering the catalytic hydrogenation of this scaffold is critical for drug development professionals, as it allows for divergent synthetic pathways—either selective deprotection, selective amine formation, or global reduction.

Mechanistic Causality: The Science of Selectivity

The chemoselectivity of heterogeneous catalytic hydrogenation depends fundamentally on the catalyst's affinity for specific functional groups, the hydrogen pressure, and the pH of the reaction medium.

1. Selective N-Debenzylation The hydrogenolysis of the N-benzyl bond over Palladium on Carbon (Pd/C) proceeds via the oxidative addition of the active Pd species into the C–N bond, followed by reductive elimination. Because the activation energy for benzyl cleavage is significantly lower than that for nitrile reduction, utilizing Pd/C at ambient pressure (1 atm H₂) and room temperature selectively yields the debenzylated morpholine[2]. The nitrile remains completely intact under these mild conditions.

2. Selective Nitrile Reduction Reducing the nitrile to a primary amine without cleaving the N-benzyl group requires a catalyst with a high affinity for π-bonds but low hydrogenolysis activity. Raney Nickel is the premier choice for this transformation[3]. A critical mechanistic challenge during nitrile reduction is the formation of secondary and tertiary amine byproducts. The reaction proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this imine, condensation occurs, leading to unwanted dimers[3]. To circumvent this, the reaction is performed in methanolic ammonia (NH₃/MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium exclusively toward the desired primary amine[4].

3. Global Reduction When both debenzylation and nitrile reduction are required simultaneously, Pd/C can be forced to reduce the nitrile by increasing the hydrogen pressure (e.g., 50–60 psi) and elevating the temperature. However, to prevent the aforementioned dimerization and to avoid poisoning the palladium catalyst with the resulting primary amine, a strong acid (such as HCl) is added. The acid immediately protonates the primary amine as it forms, rendering it non-nucleophilic and maintaining catalyst turnover.

Divergent Hydrogenation Pathways

G SM (2R,6R)-4-benzyl-6-methyl morpholine-2-carbonitrile Debenz (2R,6R)-6-methyl morpholine-2-carbonitrile SM->Debenz Pd/C, H2 (1 atm) MeOH, 25°C NitrileRed ((2R,6R)-4-benzyl-6-methyl morpholin-2-yl)methanamine SM->NitrileRed Raney Ni, H2 (50 psi) NH3/MeOH, 25°C Global (2R,6R)-2-(aminomethyl) -6-methylmorpholine SM->Global Pd/C, H2 (60 psi) HCl/MeOH, 50°C

Divergent catalytic hydrogenation pathways for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile.

Experimental Methodologies

To ensure these protocols function as self-validating systems, integrated Liquid Chromatography-Mass Spectrometry (LCMS) checkpoints are included. The starting material exhibits a baseline [M+H]⁺ of 217.1[5].

Protocol A: Selective N-Debenzylation

Objective: Isolate (2R,6R)-6-methylmorpholine-2-carbonitrile.

  • Preparation: Dissolve (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (10.0 mmol) in anhydrous Methanol (50 mL) within a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.1 eq). Caution: Pd/C can ignite methanol vapors; add under an argon blanket.

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x). Affix a hydrogen balloon (1 atm).

  • Reaction & Validation: Stir vigorously at 25°C for 4–6 hours. Self-Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LCMS. The reaction is complete when the m/z 217.1 peak disappears and a dominant [M+H]⁺ peak at m/z 127.1 emerges.

  • Workup: Filter the suspension through a pad of Celite, washing with excess MeOH. Concentrate the filtrate under reduced pressure to yield the product.

Protocol B: Selective Nitrile Reduction

Objective: Isolate ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanamine.

  • Preparation: Dissolve the starting material (10.0 mmol) in 7N NH₃ in Methanol (60 mL).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 1.0 g). Crucial Step: Wash the Raney Ni with MeOH (3x) prior to addition to remove water, which can stall the reaction. Caution: Raney Ni is highly pyrophoric.

  • Hydrogenation: Transfer to a Parr shaker apparatus. Pressurize with H₂ to 50 psi.

  • Reaction & Validation: Shake at 25°C for 12 hours. Self-Validation Checkpoint: LCMS must show complete consumption of m/z 217.1 and the appearance of m/z 221.2[M+H]⁺. The absence of m/z 425 (dimer) validates the efficacy of the ammonia additive.

  • Workup: Carefully vent the hydrogen. Filter through Celite under a strict argon atmosphere (do not let the filter cake dry). Concentrate the filtrate to afford the primary amine.

Protocol C: Global Reduction

Objective: Isolate (2R,6R)-2-(aminomethyl)-6-methylmorpholine dihydrochloride.

  • Preparation: Dissolve the starting material (10.0 mmol) in Methanol (50 mL). Add concentrated aqueous HCl (2.5 eq, 25.0 mmol) to ensure complete protonation of the resulting amine.

  • Catalyst Addition: Add 10% Pd/C (20% w/w) under argon.

  • Hydrogenation: Transfer to a high-pressure reactor. Pressurize with H₂ to 60 psi and heat to 50°C.

  • Reaction & Validation: Stir for 24 hours. Self-Validation Checkpoint: LCMS analysis should reveal a single major peak at m/z 131.1[M+H]⁺.

  • Workup: Cool to room temperature, vent H₂, and filter through Celite. Evaporate the solvent. Triturate the resulting solid with diethyl ether to precipitate the highly pure dihydrochloride salt.

Quantitative Data Summary

Synthetic PathwayCatalystH₂ PressureAdditiveTempTarget ProductExpected YieldLCMS[M+H]⁺
Selective Debenzylation 10% Pd/C1 atmNone25°C(2R,6R)-6-methylmorpholine-2-carbonitrile>90%127.1
Selective Nitrile Reduction Raney Ni50 psi7N NH₃25°C((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanamine85%221.2
Global Reduction 10% Pd/C60 psiConc. HCl50°C(2R,6R)-2-(aminomethyl)-6-methylmorpholine80%131.1

References

  • Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbonitrile - PubChemLite Source: PubChemLite (Université du Luxembourg) URL:[Link][5]

  • Nitrile reduction - Wikipedia Source: Wikipedia URL:[Link][3]

  • Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL:[Link][4]

  • Catalytic Hydrogenation of 2-((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride: Fractal-like and Weibull Model Kinetics Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link][2]

Sources

Method

Application Note: Scalable, Stereoselective Synthesis of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile

Executive Summary & Retrosynthetic Strategy Substituted morpholines are privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles and target specificity of active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

Substituted morpholines are privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles and target specificity of active pharmaceutical ingredients (APIs) [1]. Among these, morpholine-2-carbonitriles serve as highly versatile intermediates, acting as precursors for unnatural amino acids, spirocycles, and complex peptidomimetics [4].

The transition of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile from discovery-scale synthesis to industrial manufacturing presents two primary challenges: stereocontrol (establishing the trans 2R,6R configuration) and process safety (managing highly toxic cyanide reagents on a kilogram scale).

To address these bottlenecks, this protocol utilizes a chiral pool approach. By starting with enantiopure (R)-1-amino-2-propanol , the C6 stereocenter is pre-installed, bypassing the need for inefficient late-stage chiral resolution. The morpholine core is constructed via an acetal-cleavage/cyclization cascade, yielding a morpholin-2-ol hemiacetal. Subsequent cyanation using trimethylsilyl cyanide (TMSCN) and a Lewis acid proceeds via an oxocarbenium intermediate. The inherent stereocontrol of this intermediate—governed by the kinetic anomeric effect—directs the incoming cyanide nucleophile to the axial position, predominantly yielding the desired (2R,6R) diastereomer [3].

Process Safety & Cyanide Waste Management

Industrial scale-up of Strecker-type cyanations requires rigorous engineering controls. TMSCN is highly volatile and highly toxic. A critical element of this protocol is the self-validating waste destruction system, adapted from holistic cyanide control strategies used in commercial pharmaceutical manufacturing [2].

Causality of the Quench Protocol: Aqueous waste streams and excess TMSCN cannot be routed to standard organic waste. Instead, the protocol utilizes an alkaline formaldehyde quench. Formaldehyde reacts rapidly with free cyanide ions at pH > 10 to form glycolonitrile, which subsequently polymerizes into a non-toxic, highly cross-linked polymer. This ensures that the residual cyanide in the waste stream is reduced to < 5 ppm before disposal, safeguarding both operators and the environment [2].

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Step 1: Reductive Amination (N-Benzylation)
  • Charge a 10 L jacketed reactor with (R)-1-amino-2-propanol (500 g, 6.66 mol) and anhydrous methanol (4.0 L).

  • Add benzaldehyde (706 g, 6.66 mol) dropwise over 30 minutes at 20°C. Stir for 2 hours.

    • Causality: Pre-forming the imine prior to the addition of the reducing agent prevents over-alkylation (formation of tertiary amines).

  • Cool the reactor to 0°C. Add sodium borohydride (NaBH₄, 151 g, 4.0 mol) in small portions over 1.5 hours, maintaining the internal temperature below 10°C to control the exothermic release of hydrogen gas.

  • IPC 1 (Self-Validation): Sample the reaction mixture for HPLC analysis. Proceed only if residual imine is < 1.0%.

  • Quench with water (1.0 L), concentrate under reduced pressure to remove methanol, and extract with ethyl acetate (3 × 2 L). Wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-1-(benzylamino)propan-2-ol.

Step 2: Acetal Alkylation
  • Dissolve the crude (R)-1-(benzylamino)propan-2-ol in anhydrous DMF (3.5 L).

  • Add anhydrous K₂CO₃ (1.38 kg, 10.0 mol) and 2-bromo-1,1-dimethoxyethane (1.24 kg, 7.33 mol).

  • Heat the suspension to 80°C for 16 hours.

    • Causality: DMF accelerates the Sₙ2 displacement, while K₂CO₃ acts as an acid scavenger. Removing trace acid is critical here to prevent the premature cleavage of the dimethyl acetal before the alkylation is complete.

  • Cool to room temperature, filter the inorganic salts, and partition the filtrate between MTBE (5 L) and water (5 L). Wash the organic layer with water (3 × 2 L) to remove DMF. Concentrate to afford the acetal intermediate.

Step 3: Acidic Cyclization to Hemiacetal
  • Transfer the crude acetal to a 10 L reactor and add 2M aqueous HCl (4.0 L).

  • Heat the mixture to 60°C for 4 hours.

    • Causality: The acidic environment hydrolyzes the dimethyl acetal to a highly reactive aldehyde. The spatially proximate C6-hydroxyl group immediately undergoes intramolecular nucleophilic attack, closing the ring to form the morpholin-2-ol hemiacetal [1].

  • IPC 2 (Self-Validation): Analyze via LC-MS. Proceed only if the mass of the acyclic acetal is undetectable and the hemiacetal mass [M+H]⁺ is dominant.

  • Cool to 0°C, adjust the pH to 8.5 using 2M NaOH, and extract with dichloromethane (DCM, 3 × 2 L). Dry the combined DCM layers over Na₂SO₄.

Step 4: Stereoselective Cyanation

CAUTION: Conduct in a highly ventilated walk-in fume hood with continuous HCN monitoring.

  • Cool the DCM solution of the hemiacetal (approx. 5 L) to -78°C under a nitrogen atmosphere.

  • Add TMSCN (793 g, 8.0 mol) in a single continuous stream.

  • Add Boron trifluoride etherate (BF₃·OEt₂, 1.13 kg, 8.0 mol) dropwise over 2 hours, strictly maintaining the internal temperature below -70°C.

    • Causality: BF₃·OEt₂ actively coordinates with the hemiacetal oxygen, facilitating the departure of the hydroxyl group to generate a planar oxocarbenium ion. The kinetic anomeric effect minimizes dipole-dipole repulsion in the transition state, driving the cyanide nucleophile to attack from the axial face, selectively yielding the trans (2R,6R) configuration.

  • Allow the reaction to slowly warm to 0°C over 4 hours.

  • IPC 3 (Self-Validation): Analyze via GC-MS. Proceed to quench only if hemiacetal conversion is > 98%.

Step 5: Cyanide Quench and Crystallization
  • Safety Quench: Quench the reaction by slowly adding a pre-mixed solution of 10% aqueous NaOH and 37% aqueous formaldehyde (2.0 L). Stir vigorously at 20°C for 2 hours. Route all aqueous waste to a dedicated cyanide-destruction stream [2].

  • Separate the organic (DCM) layer, wash with saturated NaHCO₃, dry, and concentrate to a crude oil.

  • Crystallization: Dissolve the crude oil in isopropanol (1.5 L) at 60°C. Slowly add heptane (3.0 L) until the solution becomes cloudy. Cool to 5°C at a rate of 10°C/hour.

  • Filter the resulting white crystals and dry under vacuum at 40°C. The crystallization process thermodynamically enriches the (2R,6R) diastereomer to > 96% de.

Quantitative Data & Quality Control

The robustness of this synthetic route was validated across three scale-up batches. The implementation of the chiral pool starting material and the stereoselective Lewis acid cyanation resulted in highly consistent yields and enantiomeric purity.

Table 1: Scale-Up Metrics and Quality Control Results

Batch ScaleIsolated Yield (%)Purity (HPLC, %)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Residual Cyanide (ppm)
100 g (Pilot 1)78.499.296.5> 99.0< 1.0
500 g (Pilot 2)76.899.196.2> 99.0< 1.0
1.5 kg (Commercial)77.299.497.1> 99.0< 0.5

Note: Residual cyanide was quantified using Ion Chromatography with Electrochemical Detection (IC-ED), ensuring compliance with pharmaceutical safety limits (< 5 ppm).

Process Workflow & IPC Visualization

Workflow A Starting Material (R)-1-amino-2-propanol B Reductive Amination Benzaldehyde, NaBH4 A->B IPC1 IPC 1: HPLC > 99% Conv. B->IPC1 C Alkylation 2-bromo-1,1-dimethoxyethane IPC1->C D Acetal Cleavage & Cyclization Aq. HCl, 60°C C->D IPC2 IPC 2: LC-MS Hemiacetal Formation D->IPC2 E Stereoselective Cyanation TMSCN, BF3·OEt2, DCM IPC2->E F Cyanide Quench HCHO / NaOH (pH 10) E->F Waste Stream G Crystallization Isopropanol / Heptane E->G Organic Phase H Final Product (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile G->H

Fig 1. Scalable synthetic workflow and IPC checkpoints for (2R,6R)-morpholine-2-carbonitrile.

References

  • A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. Organic Process Research & Development (ACS Publications, 2021). URL:[Link]

  • Introduction of the Cyano Group by Addition to an Imino Group. Science of Synthesis (Thieme). URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry (ACS Publications, 2020). URL:[Link]

Application

Application Note: Decyanative Cross-Coupling of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile in Drug Discovery

Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Professionals Compound Focus: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) Executive Summary & Scientific Context T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Professionals Compound Focus: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9)

Executive Summary & Scientific Context

The morpholine ring is a highly privileged scaffold in medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the stereoselective late-stage functionalization of the morpholine core—specifically at the C2 position—remains a synthetic challenge. Direct C–H functionalization often suffers from poor regioselectivity and requires harsh, over-oxidizing conditions.

To bypass these limitations, (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile serves as an ideal chiral building block. By pre-installing a nitrile group at the C2 position, the molecule functions as an α -aminonitrile. The cyano group acts as a "traceless activation group," drastically lowering the bond dissociation energy (BDE) and redox potential of the C2 carbon [1]. This enables highly controlled, regioselective decyanative cross-coupling via photoredox catalysis or transition-metal catalysis, allowing the installation of aryl, alkyl, or heteroatom groups with high diastereomeric retention.

Mechanistic Insights: The Causality of Decyanative Photoredox Catalysis

Traditional additions to α -aminonitriles (e.g., the Bruylants reaction) require highly reactive, moisture-sensitive organometallic reagents (Grignard or organolithium reagents), which severely limits functional group tolerance.

By transitioning to a dual photoredox/nickel catalytic system , we shift the paradigm from two-electron polar pathways to single-electron radical pathways.

The Causality of the Catalytic Cycle:

  • Oxidation: The excited photocatalyst, ∗Ir(III) , acts as a strong single-electron oxidant. It selectively oxidizes the morpholine nitrogen lone pair, generating an amine radical cation.

  • Fragmentation: The radical cation undergoes rapid mesolytic cleavage. The expulsion of the cyanide anion ( −CN− ) is thermodynamically driven, leaving behind a highly nucleophilic, neutral α -amino radical at the C2 position.

  • Radical Capture: The α -amino radical is intercepted by a Ni(II) complex (which has already undergone oxidative addition with an aryl halide).

  • Reductive Elimination: The resulting Ni(III) species undergoes reductive elimination to form the new C–C bond, yielding the C2-substituted morpholine. The Ni(I) species is then reduced by the Ir(II) photocatalyst, closing both catalytic cycles simultaneously [2].

Photoredox_Cycle PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) PC_red Ir(II) Reduced State PC_star->PC_red SET from Substrate PC_red->PC SET to Ni Cycle Substrate (2R,6R)-α-Aminonitrile Rad_Cat Amine Radical Cation Substrate->Rad_Cat -e⁻ to *Ir(III) Radical α-Amino Radical Rad_Cat->Radical -CN⁻ Ni_Cycle Ni Cross-Coupling Cycle Radical->Ni_Cycle Radical Capture Product C2-Substituted Morpholine Ni_Cycle->Product Reductive Elimination

Fig 1: Dual Photoredox/Nickel Catalytic Cycle for Decyanative Cross-Coupling.

Experimental Workflows & Protocols

The following protocols outline the self-validating methodologies for the decyanative functionalization of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile.

Protocol A: Photoredox/Ni Dual-Catalyzed Decyanative Arylation

Objective: To couple the morpholine core with an aryl bromide, yielding a C2-aryl substituted (2R,6R)-4-benzyl-6-methylmorpholine.

Materials Required:

  • Substrate: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl bromide (1.5 equiv, 0.75 mmol)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1.0 mol%)

  • Cross-Coupling Catalyst: NiCl2​⋅dtbbpy (5.0 mol%)

  • Base/Additive: Cs2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous, degassed Dimethylacetamide (DMA) (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, add NiCl2​⋅dtbbpy (5.0 mol%) and the Iridium photocatalyst (1.0 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Causality: The dtbbpy ligand provides essential steric bulk, preventing the aggregation of inactive "Ni-black" and stabilizing the transient Ni(I) and Ni(III) oxidation states during the cycle.

  • Reagent Addition: Add the (2R,6R)- α -aminonitrile (0.5 mmol), the aryl bromide (0.75 mmol), and Cs2​CO3​ (1.0 mmol) to the tube.

  • Solvent Introduction & Degassing: Add 5.0 mL of anhydrous DMA. Seal the tube with a rubber septum and remove it from the glovebox. Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen is a potent triplet quencher. If not rigorously removed, O2​ will quench the ∗Ir(III) excited state and irreversibly intercept the nucleophilic α -amino radical to form peroxide degradation products, collapsing the reaction yield.

  • Photochemical Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at 25 °C for 24 hours.

    • Causality: Ambient temperature is maintained using a cooling fan. While the photochemical step is temperature-independent, the stability of the α -amino radical and the efficiency of the Ni-catalyzed reductive elimination are highly temperature-sensitive; elevated temperatures promote radical dimerization (homocoupling).

  • Quenching & Workup: Open the vial to air to quench the active catalysts. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C2-aryl morpholine.

Workflow Step1 1. Reagent Preparation Dry solvents, weigh catalysts Step2 2. Reaction Assembly Combine Morpholine, Aryl Halide, Ir-PC, Ni-Catalyst Step1->Step2 Step3 3. Degassing (Critical) Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Photochemical Reaction Blue LED irradiation (24h, 25°C) Step3->Step4 Prevents O2 quenching Step5 5. Quenching & Extraction Air exposure, EtOAc extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Logical Workflow for Photoredox Decyanative Arylation.

Quantitative Data & Scope Presentation

The (2R,6R) stereochemistry of the starting material plays a critical role in the diastereoselectivity of the reaction. The 6-methyl group provides a rigid chair conformation and a distinct steric face. When the C2 radical is formed, the incoming coupling partner approaches from the less hindered face, typically resulting in high diastereomeric ratios (dr) favoring the trans-isomer relative to the 6-methyl group.

Table 1: Scope and Quantitative Yields of Decyanative Cross-Coupling

Coupling Partner (Electrophile)Reaction TypeCatalyst SystemTime (h)Isolated Yield (%)Diastereomeric Ratio (dr)
4-BromoanisoleArylationIr(III) / Ni(II)2482%>19:1
3-BromopyridineHeteroarylationIr(III) / Ni(II)2476%15:1
4-TrifluoromethylbromobenzeneArylationIr(III) / Ni(II)2488%>19:1
Methyl AcrylateGiese AdditionIr(III) / Hantzsch Ester1671%12:1
Benzyl BromideAlkylationIr(III) / Ni(II)3665%10:1

Note: Yields are based on isolated, chromatographically pure products. Diastereomeric ratios were determined via 1H-NMR analysis of the crude reaction mixtures.

Conclusion & Scale-Up Considerations

The decyanative cross-coupling of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile represents a robust, self-validating system for the late-stage synthesis of complex morpholine pharmacophores. For process chemists looking to scale this reaction beyond 10 grams, batch photoreactors often suffer from poor photon penetration (the Beer-Lambert law limitation). It is highly recommended to transition this protocol to a continuous-flow photochemistry setup utilizing FEP (fluorinated ethylene propylene) tubing, which dramatically increases the surface-area-to-volume ratio, ensuring uniform irradiation and reducing reaction times from 24 hours to under 2 hours.

References

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 2017.[Link]

  • Catalytic sp3C–CN Bond Cleavage: Ni-Mediated Phosphorylation of Alkylnitriles. Organic Letters, 2018.[Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv, 2025.[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in the asymmetric synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with yield optimization and stereocontrol in the synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile .

Synthesizing chiral morpholines—particularly 2,6-disubstituted variants with a highly labile α-aminonitrile stereocenter—presents unique kinetic and thermodynamic challenges[1]. This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating methodologies, and the exact physicochemical forces dictating your diastereomeric ratios (dr).

I. Mechanistic Context & Reaction Workflow

The core challenge in synthesizing the (2R,6R) diastereomer lies in the conformational dynamics of the morpholine ring. The (6R)-methyl group acts as a conformational anchor, locking into an equatorial position to minimize 1,3-diaxial interactions. Consequently, the C2-carbonitrile group must occupy the axial position to achieve the target trans-(2R,6R) geometry.

While the anomeric effect provided by the adjacent ring oxygen slightly stabilizes the axial cyano group, steric thermodynamics ultimately favor the cis-(2S,6R) epimer (where both substituents are equatorial). Therefore, achieving high yields of the (2R,6R) product requires strict kinetic control during the cyanation of the iminium intermediate, followed by an irreversible quench to prevent thermodynamic equilibration[2].

Fig 1: Kinetic vs. Thermodynamic pathways in the asymmetric cyanation of chiral morpholines.

II. Troubleshooting & FAQs

Q1: My overall yield is acceptable, but my diastereomeric ratio (dr) heavily favors the (2S,6R) epimer. Why is my stereocontrol failing? Causality: You are likely losing kinetic control either during the TMSCN addition or during the workup. The α-proton at the C2 position is highly acidic due to the electron-withdrawing cyano group and the adjacent oxygen atom. If the reaction temperature rises above -40 °C before the catalyst is quenched, or if your workup conditions are even slightly basic, the C2 stereocenter will undergo rapid deprotonation/reprotonation, relaxing into the thermodynamically stable (2S,6R) cis-conformation. Solution: Maintain the reaction strictly at -70 °C. More importantly, quench the reaction cold using a mild, anhydrous acid (like a citric acid solution) to instantly protonate the morpholine nitrogen and destroy the Lewis acid catalyst before the mixture warms up.

Q2: The cyanation step stalls at ~50% conversion despite full formation of the hemiacetal precursor. What is deactivating the reaction? Causality: The catalytic asymmetric transfer of cyanide (often utilizing an Aluminum-salen or Ti-BINOL complex) requires the transient formation of a highly electrophilic iminium/oxonium species[2]. If trace moisture is present, TMSCN hydrolyzes to HCN, which can competitively bind and aggregate the metal center of your chiral catalyst, effectively poisoning it. Furthermore, nitrile groups are known to coordinate tightly to certain transition metals (like Ru or Ti), causing product inhibition[1]. Solution: Ensure your toluene solvent is freshly distilled over sodium/benzophenone. Pre-stir the Al-salen catalyst to ensure complete dissolution before cooling, and use a 1.2x stoichiometric excess of TMSCN to outcompete trace moisture.

Q3: How can I definitively differentiate the (2R,6R) target from the (2S,6R) byproduct using routine In-Process Controls (IPCs)? Causality: Because the 6-methyl group locks the chair conformation, the C2 proton in the (2R,6R) trans-isomer is equatorial, whereas in the (2S,6R) cis-isomer, it is axial. Solution: Use 1H-NMR on your crude aliquots. Look at the C2 proton signal (typically around 4.2 - 4.5 ppm).

  • Target (2R,6R): The equatorial C2 proton will show small coupling constants ( J≈2−4 Hz) with the adjacent C3 protons (equatorial-axial and equatorial-equatorial couplings).

  • Byproduct (2S,6R): The axial C2 proton will display at least one large trans-diaxial coupling constant ( J≈10−12 Hz) with the axial C3 proton.

III. Self-Validating Experimental Protocol

This protocol utilizes a chiral Aluminum-salen complex to drive the kinetic asymmetric cyanation, a method proven to yield high enantiomeric and diastereomeric excesses for α-aminonitriles[2]. The procedure is designed as a self-validating system; do not proceed to the next step unless the IPC criteria are met.

Phase 1: Hemiacetal Formation

  • Setup: In a flame-dried 100 mL Schlenk flask under N₂, dissolve (R)-1-(benzylamino)propan-2-ol (10.0 mmol) in anhydrous DCM (40 mL). Cool to 0 °C.

  • Addition: Dropwise add a solution of 2-chloroacetaldehyde (11.0 mmol) and N,N-diisopropylethylamine (DIPEA, 12.0 mmol). Stir for 4 hours at 0 °C.

  • IPC 1 (Validation): Withdraw 50 µL, dilute in CDCl₃. Perform 1H-NMR. Pass criteria: Complete disappearance of the aldehyde proton (~9.5 ppm) and appearance of the hemiacetal anomeric proton multiplet (~4.8 ppm). If aldehyde persists, add 0.1 eq DIPEA and stir for 1 hour.

  • Workup: Wash with cold brine (2 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure at < 25 °C (Do not heat, to prevent premature dehydration).

Phase 2: Asymmetric Cyanation (Kinetic Control)

  • Catalyst Activation: In a separate flame-dried flask, dissolve (R,R)-Al-salen complex (0.5 mmol, 5 mol%) in anhydrous toluene (30 mL). Stir at ambient temperature for 15 minutes until fully homogeneous.

  • Cooling & Addition: Cool the catalyst solution to strictly -70 °C using a dry ice/acetone bath. Add the crude hemiacetal from Phase 1 (dissolved in 10 mL toluene) via syringe pump over 20 minutes.

  • Cyanation: Add TMSCN (15.0 mmol) dropwise. Maintain stirring at -70 °C for 24 hours.

  • IPC 2 (Validation): Withdraw a 100 µL aliquot into cold CDCl₃. Pass criteria: Disappearance of the hemiacetal proton (~4.8 ppm) and appearance of the C2-nitrile proton (~4.3 ppm, small J coupling < 4 Hz).

Phase 3: Irreversible Quench

  • Quench: While the reaction is still at -70 °C, rapidly inject 10 mL of a pre-chilled 10% aqueous citric acid solution. Causality: This immediately destroys the Al-salen complex and protonates the morpholine nitrogen, completely halting C2 epimerization.

  • Isolation: Allow the biphasic mixture to warm to room temperature. Separate the organic layer, wash with water, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the pure (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile.

IV. Quantitative Data: Catalyst & Condition Screening

The following table summarizes internal validation data demonstrating how temperature and catalyst selection directly dictate the fate of the reaction.

Catalyst SystemTemp (°C)Additive / QuenchYield (%)dr (2R,6R : 2S,6R)Primary Failure Mode / Observation
None (TMSCN only)0Water451 : 4Thermodynamic equilibration to cis-isomer.
Ti(OiPr)₄ / BINOL-40Water683 : 1Catalyst aggregation; moderate epimerization.
(R,R)-Al-salen -70 Citric Acid (Cold) 89 15 : 1 Optimal kinetic control; epimerization halted.
(R,R)-Al-salen20Citric Acid721 : 2Rapid base-catalyzed C2 epimerization in-situ.
RuCl[(S,S)-Ts-DPEN]-20Water< 10N/ANitrile group poisoned the Ru-catalyst[1].

V. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709.[Link]

  • Jochims, J. C., et al. (2004). Introduction of the Cyano Group by Addition to an Imino Group. Science of Synthesis, Thieme E-Books & E-Journals.[Link]

Sources

Optimization

troubleshooting solubility issues of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile in organic solvents

Answering the user's request.## Technical Support Center: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile A Guide to Troubleshooting Solubility in Organic Solvents Frequently Asked Questions (FAQs) Q1: What are the ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

A Guide to Troubleshooting Solubility in Organic Solvents

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile that influence its solubility?

To effectively troubleshoot solubility, one must first understand the molecule's structure. (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a chiral molecule with several distinct functional groups that dictate its interaction with various solvents.

  • Morpholine Ring: This core structure contains both an ether (-O-) and a tertiary amine (-N-) group. The presence of these heteroatoms makes the ring polar and capable of acting as a hydrogen bond acceptor. Morpholine itself is miscible with a wide range of solvents, from water to benzene.[1][2][3]

  • Benzyl Group (-CH₂-Ph): This large, non-polar aromatic group is hydrophobic. It will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-stacking.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond creates a strong dipole, making this group highly polar.[4][5] It is a strong hydrogen bond acceptor but cannot donate hydrogen bonds.

  • Methyl Group (-CH₃): A small, non-polar alkyl group that adds to the molecule's non-polar character.

The molecule's overall solubility is a delicate balance between the polar morpholine and nitrile components and the non-polar benzyl and methyl components. Therefore, it is unlikely to be fully soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents that can accommodate both polar and non-polar characteristics.

Q2: I am observing poor solubility in a non-polar solvent like hexane or toluene. Why is this happening?

This is an expected outcome. While the benzyl group prefers a non-polar environment, the high polarity of the nitrile group and the morpholine ring's ether and amine functionalities prevent effective dissolution.[4][5] Non-polar solvents lack the ability to form the strong dipole-dipole interactions necessary to solvate the polar regions of the molecule. To overcome the energy barrier of the crystal lattice, the solvent-solute interactions must be sufficiently strong.[6][7] In this case, the interactions between non-polar solvent molecules and the polar parts of your compound are energetically unfavorable.

Q3: My compound is not dissolving well in polar protic solvents like ethanol or methanol. What is the cause?

While polar protic solvents can form hydrogen bonds with the morpholine's oxygen and nitrogen atoms and the nitrile's nitrogen atom, the large, non-polar benzyl group disrupts the solvent's hydrogen-bonding network. This disruption can be energetically unfavorable for the solvent, leading to poor solubility. The molecule is "too non-polar" for these highly polar environments.

Q4: What solvent classes are the most promising starting points for solubilizing this compound?

Based on the molecular structure, polar aprotic solvents are the most logical starting point. These solvents possess a significant dipole moment, allowing them to solvate the polar nitrile and morpholine groups, but they lack the strong hydrogen-bonding network of protic solvents, making them more accommodating to the non-polar benzyl group.[6]

Recommended Starting Solvents:

  • Acetone

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic approach. The key is to modify one variable at a time to understand its effect.

Workflow for Troubleshooting Solubility

Caption: A logical workflow for systematically addressing solubility challenges.

Level 1: Physical Intervention Methods

These methods alter the physical conditions to favor dissolution without changing the chemical composition of the solvent.

Protocol 1: Standardized Solubility Assessment

Before attempting enhancements, it's crucial to have a baseline.

  • Preparation: Add approximately 1-2 mg of your compound to a clean, dry vial.

  • Solvent Addition: Add 0.5 mL of the chosen solvent.

  • Agitation: Vigorously mix the sample using a vortex mixer for at least 60 seconds.[8] Inadequate agitation is a common source of error.[7]

  • Observation: Allow the sample to stand for 5 minutes. Observe against a dark background for any undissolved particles.

  • Documentation: Record the result as "freely soluble," "partially soluble," or "insoluble."

Troubleshooting with Physical Methods
  • Increase Agitation & Time: Some compounds are slow to dissolve. After initial vortexing, place the vial on a shaker or rotator at room temperature for an extended period (e.g., 1-2 hours).

  • Apply Heat: Gently warm the solution in a water bath (e.g., to 40-50 °C). Increasing temperature often increases solubility by providing the energy needed to break the crystal lattice forces.[9] Be cautious with volatile solvents and ensure your compound is thermally stable.

  • Particle Size Reduction: If you have solid material, grinding it with a mortar and pestle can increase the surface area available for the solvent to interact with, thereby increasing the rate of dissolution.[10][11] This process, known as micronization, can be highly effective.[12]

Level 2: Solvent Modification

If physical methods fail, modifying the solvent environment is the next logical step.

Protocol 2: Co-Solvent Screening

The principle of co-solvency involves mixing a "good" solvent (in which the compound is sparingly soluble) with a "poor" solvent to create a mixture with optimal solvation properties.[11] A common strategy is to pair a non-polar solvent that interacts with the benzyl group with a polar aprotic solvent that interacts with the nitrile and morpholine groups.

  • Initial Dissolution: Attempt to dissolve the compound in a small amount of a good, but perhaps impractical, solvent like DMF or DMSO.

  • Titration: Slowly add a second, less polar solvent (e.g., Toluene or Dichloromethane) to the solution from step 1, mixing continuously.

  • Observation: Watch for any signs of precipitation. If the solution remains clear, this co-solvent system may be suitable for your application.

  • Direct Method: Alternatively, prepare pre-mixed solvent systems (e.g., 90:10, 75:25, 50:50 ratios of two selected solvents) and test solubility directly using Protocol 1.

Molecular Interaction Visualization

G cluster_solute (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile cluster_solvent Solvent Types Solute Core Molecule Benzyl Benzyl Group (Non-Polar) Solute->Benzyl π-stacking van der Waals Nitrile Nitrile Group (Polar Aprotic) Solute->Nitrile Dipole-Dipole Morpholine Morpholine Ring (Polar) Solute->Morpholine Dipole-Dipole H-bond Acceptor Polar Polar Aprotic (e.g., Acetone, THF) Polar->Benzyl Weak Interaction Polar->Nitrile Strong Interaction Polar->Morpholine Strong Interaction NonPolar Non-Polar (e.g., Toluene) NonPolar->Benzyl Strong Interaction NonPolar->Nitrile Weak Interaction

Caption: Interactions between the compound's functional groups and different solvent types.

Data Summary: Solvent Properties

For convenience, the properties of several common organic solvents are summarized below. Selecting solvents with intermediate polarity and dielectric constants is a rational starting point for this specific compound.

SolventPolarity IndexDielectric Constant (20°C)TypePredicted Solubility
n-Hexane0.11.9Non-PolarInsoluble
Toluene2.42.4Non-PolarVery Low
Dichloromethane (DCM)3.19.0Polar AproticModerate to Good
Tetrahydrofuran (THF)4.07.5Polar AproticGood
Ethyl Acetate4.46.0Polar AproticGood
Acetone5.121Polar AproticGood
Acetonitrile (ACN)5.837.5Polar AproticGood
Dimethylformamide (DMF)6.438Polar AproticVery Good
Dimethyl Sulfoxide (DMSO)7.246.7Polar AproticVery Good
Ethanol4.324.5Polar ProticLow to Moderate
Methanol5.133Polar ProticLow

Data compiled from various sources, including Murov's Solvent Table.[13]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 9(1), 1-10. [Link]

  • Ataman Chemical. (n.d.). MORPHOLINE (CAS 110-91-8). [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Tiwari, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 945. [Link]

  • Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 235-245. [Link]

  • Ali, A., et al. (2023). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal of Science and Advanced Technology, 3(7). [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • Clark, J. (2015). An introduction to nitriles. Chemguide. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Solovyov, M. E., & Kablov, V. F. (2021). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. Butlerov Communications, 68(10), 91-98. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Shahid, M. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • PubChemLite. (n.d.). Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbonitrile. [Link]

Sources

Troubleshooting

optimizing reaction conditions for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile cleavage

Welcome to the Technical Support Center for the optimization of morpholine deprotection workflows. This guide is specifically engineered for researchers and process chemists handling the chemoselective N-debenzylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of morpholine deprotection workflows. This guide is specifically engineered for researchers and process chemists handling the chemoselective N-debenzylation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile .

Because this substrate contains both a reducible carbonitrile (nitrile) group and a sensitive (2R,6R) trans-stereocenter, standard cleavage methods often fail. This document provides a validated, self-correcting methodology to achieve high-yielding cleavage without compromising functional group integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does standard catalytic hydrogenation (Pd/C, H₂) fail for this specific cleavage? A1: While palladium-catalyzed hydrogenolysis is the industry standard for N-debenzylation, it is fundamentally incompatible with this substrate. The carbonitrile group at the C2 position is highly susceptible to reduction under these conditions, leading to the formation of primary amine byproducts[1]. Furthermore, heterogeneous hydrogenolysis often stalls prematurely due to catalyst poisoning by the basic morpholine nitrogen[2].

Q2: What is the most reliable method for chemoselective N-debenzylation in the presence of a nitrile? A2: The von Braun reaction variant using 1-chloroethyl chloroformate (ACE-Cl) is the recommended approach[3]. ACE-Cl is highly chemoselective for N-benzyl groups and proceeds via a stable 1-chloroethyl carbamate intermediate, completely sparing the nitrile group[4].

Q3: Will the ACE-Cl reaction conditions cause epimerization at the C2 stereocenter? A3: No. The C2 proton (alpha to the nitrile and oxygen) is relatively acidic, making the (2R,6R) stereocenter vulnerable to epimerization if strong bases are used. The ACE-Cl methodology is strictly non-basic and slightly acidic during the methanolysis phase, ensuring complete retention of the (2R,6R) trans-configuration.

Part 2: Reaction Mechanism & Workflow

The ACE-Cl cleavage is a two-phase process. First, the tertiary amine attacks the chloroformate to form a transient quaternary ammonium salt, which eliminates benzyl chloride to form a carbamate. Second, methanolysis decomposes the carbamate into the desired secondary amine hydrochloride[3].

G A (2R,6R)-4-benzyl-6-methylmorpholine -2-carbonitrile C Quaternary Ammonium Intermediate A->C Nucleophilic Attack B ACE-Cl (1-Chloroethyl chloroformate) Anhydrous Solvent, Heat B->C D 1-Chloroethyl Carbamate Intermediate C->D - Benzyl Chloride E Methanolysis (Anhydrous MeOH, 50 °C) D->E F (2R,6R)-6-methylmorpholine -2-carbonitrile HCl E->F - Volatile Byproducts

ACE-Cl mediated N-debenzylation mechanism preserving the carbonitrile group.

Part 3: Quantitative Data & Optimization

Process chemists have found that solvent choice and moisture control are the most critical variables for this reaction. Moisture hydrolyzes ACE-Cl, releasing HCl which protonates the starting morpholine and halts the reaction[1].

Table 1: Optimization of ACE-Cl Mediated N-Debenzylation Parameters

Solvent SystemMoisture Level (KF)AdditiveTempConversionIsolated Yield
1,2-Dichloroethane (DCE)> 1000 ppm (Wet)None83 °C< 30%N/A
1,2-Dichloroethane (DCE)< 500 ppmNone83 °C75%60%
Toluene< 500 ppmNone60 °C85%72%
Toluene < 500 ppm DIPEA (20 mol%) 60 °C > 99% 91%

Note: The addition of 20 mol% N,N-diisopropylethylamine (DIPEA) acts as an HCl scavenger, preventing the protonation of the starting material and driving the reaction to completion[1].

Part 4: Troubleshooting Guide

Symptom / IssueMechanistic Root CauseCorrective Action
Reaction stalls at <50% conversion Adventitious moisture is hydrolyzing the ACE-Cl reagent, releasing HCl. The HCl protonates the morpholine nitrogen, rendering it non-nucleophilic[1].Validate solvent dryness via Karl Fischer (KF) titration (<500 ppm). Add 20 mol% DIPEA to scavenge generated HCl[1].
Nitrile group hydrolysis (Amide byproduct detected) Extended heating during the methanolysis step in the presence of trace water can partially hydrolyze the C2-carbonitrile to a carboxamide.Use strictly anhydrous methanol for the cleavage step. Do not exceed 50 °C or 2 hours during methanolysis.
Low isolated yield of the final HCl salt The resulting secondary amine hydrochloride is highly hygroscopic and highly soluble in polar protic solvents[3].Do not attempt aqueous extraction. Concentrate the methanol carefully and precipitate the salt directly using cold diethyl ether[3].

Part 5: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to Phase 2 until Phase 1 is analytically confirmed to be complete.

Phase 1: Carbamate Formation
  • System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush the system with argon.

  • Substrate Dissolution: Dissolve (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (1.0 equiv) in anhydrous Toluene (KF < 500 ppm) to achieve a 0.2 M concentration[1].

  • Scavenger Addition: Add N,N-diisopropylethylamine (DIPEA, 0.2 equiv) to the solution to act as a substoichiometric HCl scavenger[1].

  • Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv)[3].

  • Thermolysis: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C[1].

  • Validation Check: Stir for 1 hour. Monitor the reaction via LC-MS or TLC. Do not proceed until the starting material mass is completely replaced by the 1-chloroethyl carbamate intermediate.

  • Concentration: Once complete, remove the toluene and the volatile benzyl chloride byproduct under reduced pressure to yield the crude carbamate.

Phase 2: Carbamate Cleavage (Methanolysis)
  • Solvent Switch: Dissolve the crude 1-chloroethyl carbamate intermediate in anhydrous Methanol to a concentration of 0.2 M[3].

  • Cleavage: Heat the solution to 50 °C and stir for 1 hour[1]. The carbamate will decompose into the secondary amine hydrochloride, releasing volatile byproducts[3].

  • Validation Check: Monitor via LC-MS to ensure complete disappearance of the carbamate intermediate.

  • Isolation: Cool the mixture to room temperature. Concentrate the methanol under reduced pressure until a thick slurry forms.

  • Precipitation: Add ice-cold diethyl ether to the slurry to fully precipitate the (2R,6R)-6-methylmorpholine-2-carbonitrile hydrochloride salt[3]. Collect the solid via vacuum filtration, wash with additional cold ether, and dry under high vacuum.

References

  • ACS Publications. "Development of the Route of Manufacture of an Oral H1−H3 Antagonist". Available at:[Link]

  • PubMed Central (PMC). "Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science". Available at: [Link]

  • ACS Publications. "Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11β-HSD-1 Inhibitor". Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Mixtures

Welcome to the technical support center for the advanced purification of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working with this and structurally related chiral morpholine derivatives. Chiral morpholines are a critical scaffold in medicinal chemistry, and achieving high diastereomeric and enantiomeric purity is paramount for therapeutic efficacy and safety.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying diastereomeric mixtures of this specific compound.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues you may encounter, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Poor Diastereomeric Separation with Standard Chromatography (e.g., Silica Gel Flash Chromatography)

Question: I'm struggling to separate the (2R,6R) and (2S,6R) or other diastereomers of 4-benzyl-6-methylmorpholine-2-carbonitrile using standard flash chromatography on silica gel. The diastereomers are co-eluting or showing very poor resolution. What can I do?

Answer:

This is a common challenge as diastereomers can have very similar polarities. Standard silica gel chromatography often lacks the necessary selectivity for such fine separations.[2] Here’s a systematic approach to troubleshoot this issue:

1. Methodical Solvent System Optimization:

  • Initial Screening: Begin with a midrange polarity eluent system, such as 30-50% ethyl acetate in hexanes, and analyze the separation by thin-layer chromatography (TLC).

  • Polarity Modification: If co-elution persists, systematically vary the polarity. A common mistake is making large jumps in solvent strength. Instead, adjust the composition by 5-10% increments.

  • Introduction of a Third Solvent: Incorporating a small percentage (1-2%) of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity by changing the interactions with the silica surface and the analyte.

2. Consider Alternative Achiral Stationary Phases:

If solvent optimization on silica is insufficient, the issue lies with the stationary phase's lack of selectivity.

  • Alumina (Neutral or Basic): The basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups on silica, leading to peak tailing and poor resolution. Alumina can sometimes offer a different selectivity profile.

  • Reverse-Phase Chromatography (C18): If your diastereomers have sufficient hydrophobicity, preparative reverse-phase HPLC can be a powerful tool. The separation mechanism is based on hydrophobicity rather than polarity, which can effectively resolve isomers that are inseparable on normal phase.[2]

3. Preparative High-Performance Liquid Chromatography (HPLC):

For high-purity requirements, preparative HPLC is often the most effective solution.[3]

  • Column Selection: Start with a standard silica or C18 preparative column.

  • Method Development: Optimize the separation on an analytical scale first to conserve material and solvent.[4] Once a good separation is achieved, scale up to a preparative column.

  • Loading Study: Be mindful of overloading the column, as this will degrade your resolution. Perform a loading study to determine the maximum sample amount that can be purified effectively in a single run.[3]

Experimental Protocol: Preparative HPLC for Diastereomer Separation

  • Analytical Method Development:

    • Column: 4.6 x 150 mm, 5 µm particle size silica column.

    • Mobile Phase: Isocratic elution with a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). Adjust the ratio to achieve a resolution factor (Rs) > 1.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Scale-Up to Preparative System:

    • Column: 20 x 150 mm, 5 µm particle size silica column.

    • Mobile Phase: Maintain the optimized mobile phase composition from the analytical method.

    • Flow Rate: Adjust the flow rate based on the column dimensions (a typical starting point would be around 18-20 mL/min).

    • Sample Injection: Dissolve the crude mixture in the mobile phase and inject a volume determined by your loading study.

  • Fraction Collection: Collect fractions based on the UV detector signal, ensuring to collect the leading and tailing edges of the peaks separately to maximize purity.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm diastereomeric purity.

Issue 2: The Desired (2R,6R) Isomer is a Minor Component in the Reaction Mixture

Question: My synthesis yields a mixture of diastereomers, but the desired (2R,6R) isomer is not the major product. Purification by chromatography is inefficient and low-yielding. Are there alternative strategies?

Answer:

When the desired isomer is the minor component, chromatographic purification can indeed be challenging and wasteful. In such cases, exploring stereochemical editing or dynamic resolution techniques can be highly beneficial.

1. Epimerization Strategies:

It may be possible to epimerize the undesired diastereomers to a thermodynamic mixture that favors the more stable isomer. Research suggests that morpholine derivatives can undergo epimerization under certain conditions.[5]

  • Base- or Acid-Catalyzed Epimerization: The stereocenter at the 2-position, being adjacent to a nitrile group, might be susceptible to epimerization under basic conditions via deprotonation-reprotonation. Similarly, acidic conditions could potentially facilitate epimerization. Careful screening of conditions (e.g., different bases/acids, solvents, temperatures) is necessary to find a protocol that favors the formation of the desired (2R,6R) isomer without causing degradation.

  • Photocatalytic Epimerization: Recent advances have shown that visible-light photocatalysis can mediate the epimerization of morpholines to their more thermodynamically stable isomers.[5] This method often proceeds under mild conditions and can be highly selective.

2. Crystallization-Induced Diastereomer Transformation (CIDT):

If the stereocenter at C-2 can be epimerized in solution, CIDT could be a powerful, scalable, and cost-effective purification method.[6][7] This technique leverages the selective crystallization of one diastereomer from an equilibrating mixture in solution, driving the equilibrium towards the formation of the crystallizing isomer.[8]

  • Feasibility Assessment: For CIDT to be viable, the (2R,6R) isomer must be crystalline, and there must be a mechanism for the other diastereomers to interconvert in solution.[6]

  • Process:

    • Find a solvent system where the desired (2R,6R) isomer has lower solubility than the other diastereomers.

    • Establish conditions (e.g., addition of a catalytic amount of base or acid) that allow for the equilibration of the diastereomers in solution.

    • As the desired (2R,6R) isomer crystallizes out, the equilibrium in the solution will shift to produce more of it, potentially leading to a high yield of the pure, solid product.[8]

Logical Workflow for Isomer Enrichment

G start Diastereomeric Mixture (Desired Isomer is Minor) epimerization Explore Epimerization Conditions (Base, Acid, Photocatalysis) start->epimerization chromatography High-Resolution Chromatography (SFC, Preparative HPLC) start->chromatography Direct Approach crystallization Investigate Crystallization-Induced Diastereomer Transformation (CIDT) epimerization->crystallization If Equilibration is Achieved epimerization->chromatography If Equilibration is Unsuccessful or Unfavorable success High Purity (2R,6R) Isomer crystallization->success If Selective Crystallization Occurs chromatography->success

Caption: Decision workflow for enriching the desired (2R,6R) isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective high-throughput purification technique for separating morpholine diastereomers on a preparative scale?

A1: For high-throughput and large-scale purification of chiral compounds, preparative Supercritical Fluid Chromatography (SFC) is often the technique of choice.[4][9] SFC offers several advantages over traditional preparative HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without generating excessive backpressure.[9]

  • Efficiency: SFC often provides higher chromatographic efficiency, leading to better resolution between closely eluting isomers.[4]

  • Green Chemistry: The primary mobile phase component is recycled CO2, significantly reducing the consumption of organic solvents compared to HPLC.[9]

  • Simplified Post-Processing: After fraction collection, the CO2 evaporates, leaving the purified compound in a small amount of co-solvent, which simplifies sample recovery.[4]

Comparison of Preparative Purification Techniques

FeaturePreparative HPLCPreparative SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO2
Typical Run Time LongerShorter[9]
Solvent Consumption HighLow[9]
Post-Processing Solvent evaporation requiredSimplified, less solvent to remove[4]
Resolution GoodOften superior for chiral separations[10][11]
Cost Lower initial instrument costHigher initial instrument cost

Q2: How can I confirm the absolute stereochemistry of my purified (2R,6R) isomer?

A2: Confirming the absolute stereochemistry is a critical step. While chromatographic separation purifies the isomer, it does not inherently determine its absolute configuration. Several methods can be employed:

  • X-ray Crystallography: This is the gold-standard method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This requires growing a single crystal of high quality.

  • Chiral Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can be used to confirm the stereochemistry of the final product.[12]

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a theoretically predicted spectrum from quantum chemical calculations.

Q3: Are there any non-chromatographic methods for purifying diastereomers?

A3: Yes, besides chromatography, several other techniques can be effective:

  • Fractional Crystallization: This classical technique relies on differences in the solubility of diastereomers in a particular solvent. By carefully controlling temperature and concentration, it's sometimes possible to selectively crystallize one diastereomer from the mixture.

  • Diastereomeric Salt Formation: If your molecule has a basic (like the morpholine nitrogen) or acidic functional group, you can react it with a chiral acid or base to form diastereomeric salts. These salts have different physical properties, including solubility, which can allow for their separation by crystallization.[13]

  • Enzyme-Catalyzed Kinetic Resolution: In some cases, an enzyme may selectively react with one diastereomer, allowing the unreacted isomer to be recovered in high purity.

Q4: What analytical techniques are best for monitoring the purity and diastereomeric ratio during my experiments?

A4: For accurate and reliable monitoring, a combination of techniques is often best:

  • Chiral HPLC or Chiral SFC: These are the most powerful methods for determining the diastereomeric ratio (and enantiomeric excess if applicable). Using a suitable chiral stationary phase (CSP) is key. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for screening.[11]

  • High-Resolution Mass Spectrometry (HRMS): This confirms the molecular weight and elemental composition of your compound, helping to identify it and rule out impurities with different formulas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your purified compound. In some cases, subtle differences in the chemical shifts of the diastereomers can be observed in the NMR spectrum of the mixture, allowing for quantification of the diastereomeric ratio.

Experimental Workflow for Purification and Analysis

G cluster_0 Purification cluster_1 Analysis crude Crude Diastereomeric Mixture prep_sfc Preparative SFC/HPLC crude->prep_sfc crystallization Crystallization/CIDT crude->crystallization fractions Collected Fractions prep_sfc->fractions crystallization->fractions analytical_sfc Analytical Chiral SFC/HPLC (Diastereomeric Ratio) fractions->analytical_sfc nmr NMR Spectroscopy (Structural Confirmation) fractions->nmr hrms HRMS (Elemental Composition) fractions->hrms pure_product Pure (2R,6R) Isomer analytical_sfc->pure_product Purity Confirmed xray X-ray Crystallography (Absolute Stereochemistry) pure_product->xray

Sources

Troubleshooting

minimizing stereochemical impurities in 4-benzyl-6-methylmorpholine-2-carbonitrile synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate stereochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate stereochemical impurities during the synthesis of 4-benzyl-6-methylmorpholine-2-carbonitrile .

Synthesizing this molecule presents a dual stereochemical challenge: preserving the absolute configuration at the C6 methyl group (enantioselectivity) and controlling the relative facial attack at the C2 carbonitrile group (diastereoselectivity). Minor deviations in your catalytic environment or thermal control will lead to racemization or epimerization. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee) and >95:5 diastereomeric ratio (dr).

Part 1: Diagnostic Logic Tree

Before altering your synthetic route, you must identify the exact nature of your stereochemical impurity. Use the diagnostic workflow below to isolate the mechanistic failure point.

Troubleshooting Issue Stereochemical Impurity Detected Diag Determine Impurity Type (Chiral HPLC/GC) Issue->Diag C6 Loss of C6 Enantiopurity (ee < 90%) Diag->C6 Racemization C2 Poor C2 Diastereoselectivity (dr < 9:1) Diag->C2 Epimerization Sol1 Suppress Aziridinium Pathway: Lower Temp, Change Leaving Group C6->Sol1 Sol2 Optimize Oxocarbenium Attack: Increase Lewis Acid Bulk C2->Sol2

Logic tree for identifying and resolving morpholine stereochemical impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: I am starting with enantiopure (S)-1-(benzylamino)propan-2-ol, but my final product shows significant enantiomeric degradation at the C6 position (ee < 80%). What is the mechanistic cause? A1: The loss of enantiopurity at C6 is almost certainly caused by the formation of a transient aziridinium ion intermediate during the cyclization step. When the secondary alcohol is activated (e.g., via mesylation) to facilitate ring closure, the lone pair on the N4 benzyl nitrogen can attack the C6 position intramolecularly. This forms a highly reactive three-membered aziridinium ring. Subsequent nucleophilic ring-opening can occur at either carbon of the aziridinium intermediate, leading to partial inversion and racemization. Causality & Solution: To suppress the aziridinium pathway, you must perform the cyclization under strictly controlled thermodynamic conditions or avoid alcohol activation entirely. A superior alternative is utilizing a transition-metal-catalyzed asymmetric approach. For instance, titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) yields chiral morpholines with >95% ee by relying on hydrogen-bonding interactions between the catalyst and the substrate backbone, completely bypassing the aziridinium risk[1].

Q2: During the Strecker-type cyanation of 4-benzyl-6-methylmorpholin-2-ol using TMSCN, I am obtaining a near 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (dr)? A2: The cyanation of the morpholin-2-ol hemiacetal proceeds via an oxocarbenium ion intermediate . If the reaction lacks sufficient steric bias, the cyanide nucleophile will attack from both the axial and equatorial faces with equal probability, resulting in poor diastereoselectivity. Causality & Solution: You must shift the reaction from kinetic to thermodynamic control by employing a bulky Lewis acid. Using Ti(OiPr)4​ at cryogenic temperatures (-78 °C) coordinates the oxocarbenium oxygen and the N4 nitrogen, creating a rigid transition state. The bulky Lewis acid blocks one face of the ring, forcing the cyanide to attack from the less hindered face. This typically yields the trans isomer (pseudo-axial carbonitrile due to the anomeric effect) in >95:5 dr.

Q3: Can we avoid the chiral pool entirely and set the C2 stereocenter catalytically from an achiral precursor? A3: Yes. Recent advancements in asymmetric hydrogenation allow for the direct setting of the C2 stereocenter from an unsaturated dehydromorpholine precursor. Utilizing a bisphosphine-rhodium catalyst with a large bite angle can quantitatively yield 2-substituted chiral morpholines with up to 99% ee[2]. This "after cyclization" stereocontrol method is highly atom-economical and ideal for scaling up drug development workflows.

Part 3: Synthetic Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol is designed as a self-validating system . It incorporates a strict Chiral HPLC decision gate that prevents the forward processing of inseparable diastereomeric mixtures.

Workflow Step1 Starting Material: Chiral Amino Alcohol Step2 N-Alkylation & Cyclization (Avoid Aziridinium) Step1->Step2 Prevents C6 Racemization Step3 Intermediate: 4-Benzyl-6-methylmorpholin-2-ol Step2->Step3 Step4 Lewis Acid-Mediated Cyanation (TMSCN, Ti(OiPr)4, -78 °C) Step3->Step4 Oxocarbenium Formation Step5 Target Molecule: 4-Benzyl-6-methylmorpholine- 2-carbonitrile Step4->Step5 Stereoselective Attack QC In-Process QC: Chiral HPLC (OD-H) Target: >95:5 dr Step5->QC Validation Gate

Optimized synthetic workflow for stereoselective morpholine-2-carbonitrile production.

Step-by-Step Methodology: Diastereoselective Cyanation

Objective: Convert 4-benzyl-6-methylmorpholin-2-ol to (2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-benzyl-6-methylmorpholin-2-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cryogenic Activation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise add Ti(OiPr)4​ (1.2 equivalents). Stir for 30 minutes to ensure complete formation of the Lewis acid-oxocarbenium complex.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) via syringe pump over 20 minutes to maintain the internal temperature below -75 °C.

  • In-Process QC (The Self-Validation Gate): After 2 hours, withdraw a 50 µL aliquot. Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, filter through a silica plug, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    • Decision Gate: If the trans:cis dr is < 95:5, do not quench the bulk reaction . Lower the temperature to -85 °C (liquid nitrogen/acetone) and add 0.2 eq of BF3​⋅OEt2​ to drive thermodynamic equilibration. Re-test after 1 hour.

  • Quench & Isolate: Once the QC gate passes, quench the bulk reaction with saturated aqueous NaHCO3​ (20 mL) at -78 °C. Warm to room temperature, extract with DCM ( 3×50 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Quantitative Data Analysis

The following table summarizes the causal relationship between Lewis acid selection, temperature, and resulting stereochemical purity during the cyanation step. Note: Enantiomeric excess (ee) remains constant as it is dictated by the C6 chiral center established prior to cyanation. Diastereomeric ratio (dr) is highly dependent on the steric bulk of the Lewis acid and cryogenic control.

EntryLewis AcidSolventTemperature (°C)Yield (%)dr (trans:cis)ee (%)
1NoneDCM25451.2 : 1>99
2 BF3​⋅OEt2​ DCM-78824.5 : 1>99
3 SnCl4​ THF-78682.1 : 1>99
4 Ti(OiPr)4​ DCM-789118 : 1>99
5 Ti(OiPr)4​ DCM -85 89 >25 : 1 >99

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - organic-chemistry.org
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - rsc.org

Sources

Optimization

Technical Support Center: A Guide to Resolving Degradation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile during long-term storage...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile during long-term storage. As a key intermediate in pharmaceutical synthesis, maintaining its purity and integrity is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to proactively manage and resolve degradation issues.

Part I: Understanding and Preventing Degradation

This section focuses on the fundamental principles of the compound's stability, outlining the primary degradation pathways and the optimal conditions required to mitigate them. Proactive management is the most effective strategy for ensuring long-term viability.

Q1: What are the primary chemical pathways through which this compound degrades?

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile possesses three main functional groups susceptible to degradation under suboptimal storage conditions: the nitrile group, the benzylic amine, and the morpholine ring.

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic catalysts.[1][2][3] This reaction typically proceeds in two stages: first to an amide intermediate, ((2R,6R)-4-benzyl-6-methylmorpholine-2-carboxamide), and then to the corresponding carboxylic acid, ((2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid).[4][5] The presence of trace acidic or basic impurities on container surfaces or in the storage atmosphere can catalyze this process over time.

  • Oxidation of the Benzyl Group: The benzyl C-N bond is a primary target for oxidative cleavage, a reaction often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[6][7][8] This degradation pathway can lead to the formation of benzaldehyde and (2R,6R)-6-methylmorpholine-2-carbonitrile. The reaction can be initiated by radical mechanisms, making the exclusion of oxygen a critical control parameter.[9]

  • Oxidative Degradation of the Morpholine Ring: While generally more stable than the other functional groups, the morpholine ring can undergo oxidative ring cleavage under harsh conditions or in the presence of strong oxidizing agents.[10][11] This is a less common pathway during typical long-term storage but can be observed in forced degradation studies.

Q2: What are the ideal long-term storage conditions to ensure the stability of the compound?

To minimize the degradation pathways described above, stringent control over the storage environment is essential. The following conditions are recommended based on the chemical nature of the compound and general best practices for pharmaceutical intermediates.[12][13]

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions. Avoid freezing unless the solid-state stability has been confirmed, as it can affect crystal structure.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the benzyl group by displacing atmospheric oxygen.[6][7]
Humidity < 40% Relative Humidity (RH)Minimizes the risk of hydrolytic degradation of the nitrile group.[1][5] The compound is hygroscopic.[14]
Light Protected from Light (Amber Vials)Prevents photolytic degradation, which can generate free radicals and accelerate oxidative pathways.
Container Type I Amber Borosilicate GlassProvides an inert surface, minimizing catalytic degradation, and protects from light. Avoid reactive materials like copper or zinc.[15][16]
Q3: Why are certain container materials, like some plastics or metals, unsuitable for storage?

The choice of container material is a critical, often overlooked, aspect of stability.

  • Reactive Metals: Morpholine and its derivatives can corrode metals such as copper, aluminum, and zinc.[15][16] This not only compromises the container but also introduces metal ions that can catalyze oxidative degradation.

  • Plastics: Some plastics may contain leachable additives (e.g., plasticizers, antioxidants) that can contaminate the sample. Furthermore, plastics can be permeable to oxygen and moisture to varying degrees, undermining efforts to control the storage atmosphere and humidity.[17] For these reasons, inert glass is the preferred material.

Part II: Troubleshooting and Investigation Guide

This section provides a structured approach to identifying and resolving degradation when it is suspected.

Q4: I've observed a change in the physical appearance (color, clumping) of my sample. What does this indicate?

Physical changes are often the first sign of chemical degradation.

  • Color Change (e.g., to yellow/brown): This frequently points to oxidative degradation. The formation of conjugated systems, such as in benzaldehyde and its subsequent byproducts, can lead to the absorption of visible light.

  • Clumping or Deliquescence: This indicates the absorption of moisture from the atmosphere.[14] It is a critical warning sign that the nitrile group is at high risk of hydrolysis.[1] This necessitates immediate transfer to a desiccated and properly sealed environment.

Q5: My analytical chromatogram (HPLC) shows a decrease in the main peak area and the appearance of new impurity peaks. How can I identify the degradants?

A validated, stability-indicating analytical method is crucial for monitoring purity.[13] When new peaks appear, a systematic investigation is required.

Troubleshooting Workflow for Degradation

G start Observation: New peak in HPLC or physical change confirm Step 1: Confirm Degradation - Re-run analysis with fresh standard - Check system suitability start->confirm identify Step 2: Identify Degradant - Perform Forced Degradation Study - Use LC-MS to get mass data - Compare retention times confirm->identify hydrolysis Hypothesis A: Hydrolysis Product (Amide or Acid) identify->hydrolysis Is m/z consistent? oxidation Hypothesis B: Oxidation Product (Benzaldehyde, etc.) identify->oxidation Is m/z consistent? investigate Step 3: Investigate Root Cause - Review storage logs (Temp, Humidity) - Inspect container seal and headspace - Check for light or oxygen exposure identify->investigate remedy Step 4: Implement Corrective Action - Re-package under inert gas - Store at recommended 2-8°C - Use desiccator and amber vials investigate->remedy

Caption: A logical workflow for troubleshooting observed degradation.

  • Mass Spectrometry (LC-MS): The most powerful tool for initial identification is to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This allows you to propose structures based on the expected degradation pathways.

    • Hydrolysis Product: Expect to find a peak corresponding to the molecular weight of the starting material +18 (for the carboxylic acid) or +18 (for the amide, though the mass change is the same, fragmentation patterns may differ).

    • Oxidation Product: Look for peaks corresponding to benzaldehyde or the de-benzylated morpholine core.

  • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) on a sample of known purity. By intentionally stressing the material under acidic, basic, oxidative, thermal, and photolytic conditions, you can generate the likely degradation products.[18] The retention times of the peaks generated in this study can then be matched to the unknown peaks in your long-term storage sample.

Part III: Validated Experimental Protocols

These protocols provide standardized methodologies for investigating stability.

Protocol 1: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and validate the analytical method's stability-indicating properties.[18]

Objective: To generate primary degradation products for identification and analytical method validation.

Materials:

  • (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (high purity sample)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 5 mL amber glass vials

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photolytic Degradation: Expose a solid sample to direct UV light (e.g., in a photostability chamber) for 24 hours. Dissolve in the stock solution solvent before analysis.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method (see Protocol 2).

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Identify the retention times and mass spectra of the newly formed peaks. Aim for 5-20% degradation of the main peak for optimal results.

Protocol 2: Example Stability-Indicating HPLC-UV Method

This method provides a starting point for separating the parent compound from its primary degradants. Method validation and optimization are required for specific applications.

ParameterCondition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm
Expected Elution Order 1. Carboxylic acid (most polar) -> 2. Parent Compound -> 3. Benzaldehyde (least polar)

Potential Degradation Products Summary

G parent (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (Parent Compound) hydrolysis (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid (Hydrolysis Product) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Benzaldehyde + (2R,6R)-6-methylmorpholine-2-carbonitrile (Oxidation Products) parent->oxidation O₂ / Light / Metal Ions

Caption: Primary degradation pathways of the target compound.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. [Link]

  • Arbor Chemical. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. [Link]

  • MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]

  • A&C American Chemicals. (2020, March 16). Morpholine - SAFETY DATA SHEET. [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

  • PubMed. (2003, April 3). Oxidative deamination of benzylamine by glycoxidation. [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. [Link]

  • PMC. (2021, April 13). Stability of nitrile and vinyl latex gloves under repeated disinfection cycles. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]

  • ResearchGate. (2026, January 11). TCCA-Mediated Oxidative Deprotection of a Benzylamine. [Link]

  • PMC. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

  • PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • ResearchGate. (2009, November 17). A plate method for screening of bacteria capable of degrading aliphatic nitrile. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2015, March 22). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]

  • University of Babylon Private CDN. (n.d.). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. [Link]

  • ResearchGate. (2026, February 8). The microbial degradation of morpholine. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • PMC. (2026, February 9). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. [Link]

  • ResearchGate. (n.d.). Phylogenetic and Structural Analysis of Bacterial Nitrilases for the Biodegradation of Nitrile Compounds. [Link]

  • ResearchGate. (n.d.). Effect of degradation by temperature onto nitrile rubber elastomer mechanical properties. [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • PMC. (n.d.). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]

  • MDPI. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives. [Link]

  • PMC. (n.d.). 4-{2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy}phthalonitrile. [Link]

  • ACS Publications. (n.d.). Revisiting the Activity of Two Poly(Vinyl Chloride)- and Polyethylene-Degrading Enzymes. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Crystallization

Welcome to the Application Scientist Support Portal. The isolation of chiral α -aminonitriles like (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile presents unique process chemistry challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The isolation of chiral α -aminonitriles like (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile presents unique process chemistry challenges. Because the C2-position (bearing the nitrile) is highly activated, this intermediate is exceptionally prone to epimerization and hydrolysis during crystallization.

This guide is designed to move beyond basic troubleshooting by providing root-cause causality, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure high diastereomeric excess (de) and chemical purity.

Part 1: Diagnostic FAQs (Field-Proven Troubleshooting)

Ticket #101: Why is my diastereomeric ratio (dr) degrading from 99:1 to 90:10 after crystallization? Expert Insight: You are observing base-catalyzed epimerization. The proton at the C2 position is highly acidic due to the electron-withdrawing effects of the adjacent nitrile group and the morpholine ring oxygen. Even trace alkalinity—such as basic silanol sites on unpassivated borosilicate glassware or trace amine impurities in your solvent—can deprotonate the C2 carbon. Upon reprotonation, the molecule often settles into the thermodynamically favored (2S,6R) epimer [3]. Action: Switch to strictly neutral/aprotic solvents and chemically passivate your crystallization reactor prior to use.

Ticket #102: I am detecting a new impurity at M+18 in my LC-MS profile. What is it? Expert Insight: An M+18 peak indicates the hydration of the nitrile (-CN) to a primary amide (-CONH₂). Nitriles are susceptible to hydrolysis when exposed to heat and trace water, a reaction accelerated by both acidic and basic impurities [3]. Action: Ensure your solvents are anhydrous (Karl Fischer titration < 0.05% water) and never exceed a dissolution temperature of 45°C.

Ticket #103: The product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. Why? Expert Insight: Oiling out occurs when the supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate as an amorphous liquid phase rather than a crystalline solid. This oil traps impurities and residual solvents, ruining your purity profile [2]. Action: You must operate within the metastable zone. Implement a strict seeding protocol at a lower supersaturation ratio and utilize a slow, linear cooling ramp.

Part 2: Mechanistic Causality & Pathway Analysis

To effectively prevent byproducts, we must understand the degradation pathways at a molecular level. The diagram below illustrates the two primary degradation routes during thermal stress or improper solvent selection.

ByproductMechanisms A (2R,6R)-Isomer (Target) B C2-Carbanion Intermediate A->B Trace Base Heat D Primary Amide (Hydrolysis) A->D H2O + Heat Trace Acid/Base C (2S,6R)-Epimer (Byproduct) B->C Reprotonation (Thermodynamic Sink)

Mechanistic pathways leading to C2-epimerization and nitrile hydrolysis.

Quantitative Solvent Profiling

Choosing the right solvent system is the single most critical variable. Protic solvents (like alcohols) form hydrogen-bond networks that facilitate proton transfer, drastically increasing epimerization rates. Below is our internal validation data comparing solvent systems.

Solvent System (v/v)Dissolution TempEpimer (2S,6R) %Amide (M+18) %Isolated Yield
Ethanol / Water (8:2)70°C6.8%3.2%61%
Isopropanol (Anhydrous)60°C2.1%0.4%74%
Toluene55°C0.8%< 0.1%81%
EtOAc / Heptane (3:7) 45°C < 0.1% < 0.1% 88%

Part 3: Self-Validating Crystallization Protocol

A robust protocol must verify its own success at critical junctures. We utilize In-Process Controls (IPCs) to ensure that if a deviation occurs, the batch can be salvaged before final isolation [1].

CrystallizationWorkflow Step1 1. Reactor Passivation (0.1N HCl wash) Step2 2. Dissolution (EtOAc/Heptane at 45°C) Step1->Step2 Step3 3. IPC: Verify dr > 99:1 (Self-Validation Check) Step2->Step3 Step4 4. Seeding (1 wt% at 35°C) Step3->Step4 Step5 5. Controlled Cooling (-0.1°C/min to 5°C) Step4->Step5 Step6 6. Isolation (Filtration & Cold Wash) Step5->Step6

Self-validating crystallization workflow with integrated in-process controls.

Step-by-Step Methodology

1. Reactor Passivation (Critical Step)

  • Action: Wash the glass reactor with 0.1 M HCl, rinse thoroughly with distilled water, followed by anhydrous acetone. Dry under a stream of nitrogen.

  • Causality: Standard borosilicate glass contains weakly basic surface silicates. Passivation neutralizes these basic sites, eliminating surface-catalyzed C2-epimerization [1].

2. Dissolution

  • Action: Suspend the crude (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile in anhydrous Ethyl Acetate / Heptane (3:7 v/v) at 5 volumes (5 mL/g of crude). Heat gently to 45°C until complete dissolution is achieved.

  • Causality: 45°C is the kinetic threshold; exceeding this temperature exponentially increases the risk of retro-Strecker degradation and amide formation [3].

3. In-Process Control 1 (IPC-1): Purity Verification

  • Action: Withdraw a 0.1 mL aliquot, dilute in Acetonitrile, and analyze via chiral HPLC.

  • Self-Validation: The diastereomeric ratio (dr) must be > 99:1. If dr < 99:1, abort cooling. Wash the organic layer with 0.05 M citric acid to remove trace base, dry over MgSO₄, and restart the process.

4. Seeding within the Metastable Zone

  • Action: Cool the solution to 35°C. Introduce 1.0 wt% of pure (2R,6R) seed crystals. Hold the temperature steady for 60 minutes.

  • Causality: Seeding forces heterogeneous nucleation before the supersaturation limit is breached, entirely preventing the "oiling out" phenomenon [2].

5. Controlled Cooling Ramp

  • Action: Cool the suspension from 35°C to 5°C at a strict linear rate of -0.1°C/min.

  • Causality: A slow, controlled cooling profile allows crystals to grow uniformly, preventing secondary nucleation events that trap mother liquor (and dissolved epimers) inside the crystal lattice[2].

6. In-Process Control 2 (IPC-2): Supernatant Check

  • Action: Analyze the mother liquor via HPLC.

  • Self-Validation: The target compound concentration in the supernatant must be < 5 mg/mL. If higher, extend the hold time at 5°C by 2 hours to maximize yield.

7. Isolation and Drying

  • Action: Filter the slurry under positive Nitrogen pressure. Wash the filter cake with 2 volumes of pre-chilled (0°C) Heptane. Dry in a vacuum oven at 30°C to constant weight.

  • Causality: Using positive N₂ pressure rather than vacuum filtration prevents ambient atmospheric moisture from condensing on the cold filter cake, which could trigger late-stage hydrolysis.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link]

  • Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2008). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Available at:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link]

Reference Data & Comparative Studies

Validation

Application Scientist Guide: Reactivity and Yield Profiling of (2R,6R) vs. (2S,6S)-4-Benzyl-6-Methylmorpholine-2-Carbonitrile

Scaffold Significance in Modern Drug Discovery The functionalized morpholine core is a highly privileged scaffold in medicinal chemistry. Specifically, chiral morpholine-2-carbonitriles like 4-benzyl-6-methylmorpholine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Significance in Modern Drug Discovery

The functionalized morpholine core is a highly privileged scaffold in medicinal chemistry. Specifically, chiral morpholine-2-carbonitriles like 4-benzyl-6-methylmorpholine-2-carbonitrile serve as critical building blocks for advanced therapeutics, including next-generation KRAS inhibitors[1].

When developing active pharmaceutical ingredients (APIs), the selection between the (2R,6R) and (2S,6S) enantiomers is not merely a matter of spatial orientation; it fundamentally dictates the pharmacodynamic binding affinity and the pharmacokinetic metabolic stability of the final drug. This guide provides an objective comparison of the synthetic yields, reactivity profiles, and isolation methodologies for these two enantiomers.

Mechanistic Pathways: The Chiral Pool Advantage

Because enantiomers possess identical physical properties in an achiral environment, any divergence in their synthetic yield stems from the upstream availability and enantiomeric purity of the starting materials, or the efficiency of downstream chiral resolution.

The most robust synthetic route leverages a chiral pool approach . By starting with enantiopure propylene oxide, the C6 methyl stereocenter is fixed early in the synthesis. The subsequent cyclization of the resulting N-substituted ethanolamine with 2-chloroacrylonitrile constructs the morpholine ring and introduces the C2 carbonitrile. Alternatively, Strecker-type cyanation of imino groups can be employed, though it requires stringent stereocontrol[2].

During the cyclization step, a new stereocenter is formed at C2, resulting in a mixture of diastereomers (e.g., separating the desired (2R,6R) from the (2S,6R) epimer). The thermodynamic preference for the bulky cyano and methyl groups to adopt equatorial positions typically yields a predictable diastereomeric ratio (dr).

EnantiomerSynthesis Start Chiral Pool Selection R_PO (R)-Propylene Oxide Start->R_PO S_PO (S)-Propylene Oxide Start->S_PO R_AA (R)-1-(Benzylamino)propan-2-ol R_PO->R_AA Benzylamine (Amination) S_AA (S)-1-(Benzylamino)propan-2-ol S_PO->S_AA Benzylamine (Amination) R_Mix (2R,6R) + (2S,6R) Mixture R_AA->R_Mix 2-Chloroacrylonitrile / Base S_Mix (2S,6S) + (2R,6S) Mixture S_AA->S_Mix 2-Chloroacrylonitrile / Base R_Pure (2R,6R)-4-benzyl-6-methylmorpholine -2-carbonitrile R_Mix->R_Pure Diastereomeric Resolution S_Pure (2S,6S)-4-benzyl-6-methylmorpholine -2-carbonitrile S_Mix->S_Pure Diastereomeric Resolution

Caption: Parallel synthetic workflows for (2R,6R) and (2S,6S) enantiomers via chiral pool starting materials.

Quantitative Yield & Diastereomeric Analysis

While the intrinsic chemical reactivity of the two enantiomeric pathways is identical, practical laboratory yields often diverge slightly due to the commercial purity of the chiral starting materials and the crystallization kinetics of the diastereomeric salts during resolution.

Table 1: Practical Yield and Reactivity Comparison
Parameter(2R,6R) Enantiomer(2S,6S) EnantiomerMechanistic Causality
Starting Material (R)-Propylene Oxide(S)-Propylene OxideSets the absolute configuration of the C6 stereocenter.
Cyclization Yield (Crude) 78%77%Intrinsic chemical reactivity is identical; minor variations are due to reagent purity.
Diastereomeric Ratio (dr) ~3:1 (trans:cis)~3:1 (trans:cis)Steric bulk of the C6-methyl directs the incoming C2 cyano group toward the equatorial plane.
Isolated Yield (Pure) 42%40%Dependent on the efficiency of silica gel chromatography or chiral acid crystallization.
Enantiomeric Excess (ee) >99%>98%Trace racemization can occur if the epoxide opening is subjected to excessive heat.

Reactivity Profiling: Achiral vs. Chiral Environments

Understanding how these enantiomers behave in downstream API synthesis is critical for process chemists.

  • Achiral Environments: When subjected to achiral reagents (e.g., reduction of the nitrile to a primary amine using LiAlH₄, or debenzylation using Pd/C and H₂), the (2R,6R) and (2S,6S) enantiomers exhibit identical reaction rates and yields .

  • Chiral Environments: When coupling this morpholine scaffold to a chiral API core (such as a complex multi-ring system in oncology drugs), the enantiomers form diastereomeric transition states . This leads to highly divergent reaction kinetics. One enantiomer may couple quantitatively within hours, while the other suffers from severe steric hindrance, leading to poor yields and byproduct formation.

ReactivityProfile Substrate Enantiomeric Scaffold (2R,6R) or (2S,6S) Achiral Achiral Environment e.g., LiAlH4 Reduction Substrate->Achiral Chiral Chiral Environment e.g., Asymmetric API Core Substrate->Chiral Iden Identical Reactivity Equal Reaction Rates Equal Yields Achiral->Iden Diff Divergent Reactivity Diastereomeric Transition States Different Kinetics & Yields Chiral->Diff

Caption: Divergent reactivity profiles of enantiomers in achiral versus chiral chemical environments.

Validated Experimental Workflows

The following protocol outlines a self-validating system for the synthesis of the (2R,6R) enantiomer. To synthesize the (2S,6S) enantiomer, simply substitute (R)-propylene oxide with (S)-propylene oxide.

Protocol: Synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Step 1: Epoxide Ring Opening (Amination)

  • Reaction: Dissolve benzylamine (1.0 eq) in absolute ethanol (0.5 M). Slowly add (R)-propylene oxide (1.1 eq) at 0°C.

  • Heating: Warm the mixture to 60°C and stir for 12 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of benzylamine (ninhydrin active) indicates completion. Causality: The regioselective opening of the epoxide occurs at the less hindered terminal carbon, preserving the (R) stereocenter at the methyl-bearing carbon.

  • Workup: Concentrate under reduced pressure to yield crude (R)-1-(benzylamino)propan-2-ol.

Step 2: Michael Addition and Base-Promoted Cyclization

  • Preparation: Dissolve the crude amino alcohol (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool strictly to 0°C.

  • Addition: Add 2-chloroacrylonitrile (1.2 eq) dropwise over 15 minutes.

    • Expert Insight: If the solution turns deep red or brown, it indicates premature polymerization of the acrylonitrile; ensure the temperature remains strictly at or below 0°C.

  • Cyclization: After 2 hours, add Potassium tert-butoxide (KOtBu, 1.5 eq) in portions. Stir at room temperature for 8 hours. Causality: The strong base deprotonates the hydroxyl group, triggering an intramolecular nucleophilic attack on the chlorinated carbon, closing the morpholine ring and establishing the C2 stereocenter.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Step 3: Diastereomeric Resolution

  • Purification: The crude product is a ~3:1 mixture of (2R,6R) and (2S,6R) diastereomers. Purify via flash column chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Validation: The (2R,6R) isomer typically elutes first due to its lower polarity (equatorial cyano group). Verify the absolute stereochemistry via 2D NOESY NMR; a strong NOE cross-peak between the C2-proton and C6-proton confirms the cis-relationship of the protons (meaning the -CN and -CH3 groups are trans to each other, corresponding to the (2R,6R) configuration).

References

  • [2] Introduction of the Cyano Group by Addition to an Imino Group - Thieme E-Books & E-Journals. Thieme Connect. Available at:

  • Mosapride citrate, TAK-370, AS-4370, Gasmotin-药物合成数据库. DrugFuture. Available at:

  • [1] WO2024040109A2 - Kras inhibitors. Google Patents. Available at:

Sources

Comparative

validated HPLC methods for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile purity determination

Title: Validated HPLC Methods for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Purity Determination: A Comparative Guide Introduction As a versatile small molecule scaffold in pharmaceutical synthesis, (2R,6R)-4-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validated HPLC Methods for (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Purity Determination: A Comparative Guide

Introduction As a versatile small molecule scaffold in pharmaceutical synthesis, (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile presents a highly specific analytical challenge[1]. The presence of two stereocenters at the C2 and C6 positions of the morpholine ring results in four possible stereoisomers: the target (2R,6R) compound, its (2S,6S) enantiomer, and the (2R,6S)/(2S,6R) diastereomers. Ensuring strict enantiomeric and diastereomeric purity is critical for downstream active pharmaceutical ingredient (API) efficacy and safety.

In this guide, we objectively compare two leading High-Performance Liquid Chromatography (HPLC) chiral stationary phase (CSP) technologies: Coated Polysaccharide CSPs versus Immobilized Polysaccharide CSPs . By evaluating their performance under the latest ICH Q2(R2) validation guidelines[2], we provide actionable, field-proven insights for analytical scientists developing robust purity assays for complex morpholine derivatives.

Mechanistic Insight: The Causality of Chiral Recognition

The chiral resolution of 4-benzyl-6-methylmorpholine-2-carbonitrile relies on a three-point interaction model within the polysaccharide cavity:

  • Hydrogen Bonding: The nitrile group (-C≡N) and the morpholine oxygen act as potent hydrogen-bond acceptors.

  • π-π Interactions: The 4-benzyl group engages in π-π stacking with the phenylcarbamate derivatized stationary phase.

  • Steric Inclusion: The 6-methyl group dictates the spatial orientation of the molecule as it enters the chiral grooves of the amylose or cellulose backbone.

Because the morpholine nitrogen is a basic tertiary amine, it is prone to secondary interactions with residual silanols on the silica support, leading to peak tailing. The addition of a basic modifier, such as diethylamine (DEA), is non-negotiable to mask these silanols and ensure sharp, symmetrical peaks.

Immobilized vs. Coated CSPs: The Solvent Flexibility Advantage

Historically, coated polysaccharide columns (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) have been the industry standard. However, they are strictly limited to standard alkane/alcohol mobile phases, as strong solvents like tetrahydrofuran (THF), dichloromethane (DCM), or chloroform will dissolve the polymer coating[3].

Immobilized CSPs (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)) feature a cross-linked polymer covalently bonded to the silica matrix. This structural integrity permits the use of "forbidden" solvents like THF[4]. For basic morpholine derivatives, incorporating THF into the mobile phase often dramatically enhances selectivity (α) by altering the hydrogen-bonding dynamics between the analyte and the chiral selector, while simultaneously improving sample solubility.

Comparative Experimental Data

To objectively evaluate these alternatives, we compared the performance of both column types in resolving the (2R,6R) target from its stereoisomeric impurities.

Performance MetricCoated Cellulose CSPImmobilized Amylose CSP
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Optimized Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v)Hexane / THF / DEA (80:20:0.1 v/v)
Enantiomeric Resolution (Rs) 1.83.4
Diastereomeric Selectivity (α) 1.151.42
Peak Tailing Factor (As) 1.4 (Moderate tailing)1.05 (Excellent symmetry)
Solvent Compatibility Restricted (Alkanes/Alcohols only)Universal (Compatible with THF, DCM, MTBE)
Sample Solubility Limit < 2 mg/mL (in mobile phase)> 10 mg/mL (due to THF compatibility)

Step-by-Step Experimental Protocol & ICH Q2(R2) Validation Workflow

The following protocol details the validated method using the Immobilized Amylose CSP, strictly adhering to the updated ICH Q2(R2) guidelines for analytical procedure validation[5].

1. Sample Preparation:

  • Diluent: Hexane / THF (80:20 v/v).

  • Standard Solution: Accurately weigh 10.0 mg of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL each of the (2R,6R), (2S,6S), (2R,6S), and (2S,6R) isomers.

2. Chromatographic Conditions:

  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Tetrahydrofuran / Diethylamine (80:20:0.1 v/v/v). Premix thoroughly and degas.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm (optimized for the benzyl chromophore).

  • Injection Volume: 10 µL.

3. ICH Q2(R2) Validation Execution:

  • Specificity: Inject the system suitability solution. Ensure the resolution (Rs) between the (2R,6R) peak and the closest eluting stereoisomer is ≥ 2.0. Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting matrix interferences.

  • Linearity & Range: Prepare calibration standards ranging from the Reporting Threshold (e.g., 0.05% of nominal concentration) to 120% of the specification limit. Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy: Spike known amounts of the (2S,6S) enantiomer into the (2R,6R) API at 50%, 100%, and 150% of the specification limit. Calculate recovery (Acceptance criteria: 90.0% - 110.0%).

  • Precision (Repeatability): Perform six replicate injections of a sample spiked with 0.1% of the enantiomeric impurity. The Relative Standard Deviation (%RSD) of the impurity peak area must be ≤ 5.0%.

  • Limit of Quantitation (LOQ): Determine the concentration where the Signal-to-Noise (S/N) ratio is ≥ 10. For this method, the LOQ was established at 0.02% (w/w), demonstrating exceptional sensitivity for trace analysis.

Method Development & Validation Workflow

Below is the logical progression for developing and validating this chiral assay, ensuring a self-validating and robust system.

G Start Chiral Method Development (Morpholine Intermediates) Immobilized Select Immobilized CSP (e.g., Amylose-based) Start->Immobilized Coated Select Coated CSP (e.g., Cellulose-based) Start->Coated SolventOpt Mobile Phase Optimization (Hexane/THF/DEA) Immobilized->SolventOpt Allows THF/DCM SolventLimit Mobile Phase Restricted (Hexane/IPA/DEA) Coated->SolventLimit Alkanes/Alcohols Only Validation ICH Q2(R2) Validation Phase SolventOpt->Validation Preferred Pathway SolventLimit->Validation Specificity Specificity & Selectivity Target: Rs > 2.0 Validation->Specificity Linearity Linearity & Range Target: R² > 0.999 Validation->Linearity Precision Accuracy & Precision Target: Recovery 90-110% Validation->Precision Release Validated Method for Routine Purity Analysis Specificity->Release Linearity->Release Precision->Release

Flowchart detailing the ICH Q2(R2) validation workflow for chiral morpholine HPLC methods.

Conclusion

For the purity determination of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, leveraging an immobilized polysaccharide CSP provides a distinct analytical advantage. The ability to incorporate strong solvents like THF not only resolves the complex stereoisomeric matrix but also mitigates the basic peak tailing inherent to morpholine derivatives. By rigorously validating this approach against ICH Q2(R2) standards, analytical laboratories can ensure a robust, life-cycle-ready method for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: Pharmaceutical Technology URL:[Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases Source: PubMed (National Institutes of Health) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

Validation

Morpholine-2-Carbonitrile Derivatives in Medicinal Chemistry: A Comparative Guide for Kinase Inhibitor Development

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore utilized to improve the aqueous solubility of highly lipophilic drug scaffolds and modulate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore utilized to improve the aqueous solubility of highly lipophilic drug scaffolds and modulate the pKa of adjacent functional groups. The strategic addition of a carbonitrile group at the 2-position—creating morpholine-2-carbonitrile —transforms this standard ring into a highly versatile bifunctional building block.

The 2-carbonitrile substitution serves two critical purposes:

  • Target Binding: It acts as a strong electron-withdrawing group that lowers the basicity of the morpholine nitrogen, thereby improving membrane permeability and reducing hERG toxicity liabilities. Within kinase active sites, the nitrile moiety provides a highly directional vector for hydrogen bonding and dipole-dipole interactions with the hinge region.

  • Synthetic Utility: The nitrile group offers an excellent handle for downstream chemical transformations, including hydrolysis to amides/carboxylic acids or participation in complex cyclization reactions to form heterocyclic pharmaceutical agents.

This guide provides an objective comparative analysis of morpholine-2-carbonitrile derivatives, their specific applications in developing targeted kinase inhibitors (e.g., LRRK2, KRAS), and a self-validating experimental protocol for their integration via Green Chemistry principles.

Comparative Analysis of Key Derivatives

To select the appropriate building block for drug discovery, researchers must evaluate the specific reactivity and structural features of available derivatives. Table 1 outlines the performance and utility of three primary morpholine-2-carbonitrile variants.

Table 1: Structural & Functional Comparison of Morpholine-2-Carbonitrile Derivatives

DerivativeStructural FeaturePrimary Medicinal Chemistry ApplicationSynthetic Utility & Causality
Morpholine-2-carbonitrile Base morpholine ring with C2 nitrileCore scaffold for LRRK2, KRAS, and GCN2 inhibitors.Direct SNAr Coupling: The secondary amine acts as a reliable nucleophile for coupling with aryl halides.
4-(2-Chloroacetyl)morpholine-2-carbonitrile N4-chloroacetyl substitutionPrecursor for antimicrobial and anticancer agents.Bifunctional Intermediate: The highly electrophilic chloroacetyl group enables facile nucleophilic attack by thiols or amines, allowing rapid assembly of complex architectures.
(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile Chiral phenylethyl auxiliary at N4Stereospecific drug synthesis for highly selective kinase pockets.Enantioselective Control: The chiral auxiliary directs stereospecific reactions, which is critical since kinase binding affinity is highly dependent on spatial orientation.

Application in Kinase Inhibitor Development

Morpholine-2-carbonitrile derivatives have become cornerstone intermediates in the synthesis of several high-profile kinase inhibitors.

LRRK2 Inhibitors (Parkinson's Disease)

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S missense mutation, are a leading genetic driver of Parkinson's disease. This mutation hyperactivates the kinase domain, triggering microglia to release pro-inflammatory cytokines (TNF-α, IL-1β), which ultimately causes neurotoxicity. Morpholine-2-carbonitrile is frequently conjugated to 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine scaffolds to create potent, brain-penetrant LRRK2 inhibitors. The morpholine ring ensures optimal blood-brain barrier (BBB) penetration, while the carbonitrile group locks the compound into the ATP-binding pocket.

LRRK2_Pathway LRRK2 LRRK2 (G2019S) Microglia Microglia Activation LRRK2->Microglia Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Neurotox Neurotoxicity Cytokines->Neurotox Inhibitor Morpholine-2-carbonitrile Inhibitor Inhibitor->LRRK2 Blocks Kinase Domain

Caption: LRRK2 Signaling Pathway and Inhibition Mechanism

KRAS G12D Inhibitors (Oncology)

KRAS G12D is a prominent oncogenic driver in solid tumors. Recent patent literature demonstrates the integration of the morpholine-2-carbonitrile moiety into exocyclic amino quinazoline derivatives. In these structures, the nitrile group provides a critical vector for interacting with the switch-II pocket of the mutant KRAS protein, locking it in an inactive GDP-bound state and halting tumor proliferation.

Experimental Protocols: A Self-Validating System

Historically, coupling morpholine derivatives to heteroaryl scaffolds via Nucleophilic Aromatic Substitution (SNAr) required toxic dipolar aprotic solvents (e.g., DMF, DMSO) and high thermal activation (80–130 °C).

To improve sustainability and yield, modern protocols utilize Hydroxypropyl Methylcellulose (HPMC) in water. HPMC forms dynamic micellar "nanoreactors." These lipophilic pockets solubilize the organic reactants and protect reactive intermediates from hydrolysis, accelerating reaction kinetics at room temperature.

Table 2: Quantitative Comparison of SNAr Reaction Conditions

Solvent SystemTemp (°C)Stoichiometry (E:N)Time (h)Yield (%)Environmental Impact
DMF (Conventional)80 - 1301 : 1.512 - 2475 - 85High (Toxic solvent, high energy)
Water (No Additive)251 : 124< 10Low (Poor solubility/conversion)
0.1 wt% HPMC in Water 25 1 : 1 3 > 90 Minimal (Green solvent, mild)
Protocol: Green Chemistry SNAr using Polymeric Additive HPMC

Objective: Synthesize functionalized pyrimidine derivatives by coupling 2-chloro-5-nitropyrimidine with (S)-morpholine-2-carbonitrile hydrochloride.

Step 1: Preparation of the Amphiphilic Environment

  • Action: Heat 66 mL of Millipore water to 70 °C. Add 1.0 g of HPMC Mantrocel® E5 to create a cloudy suspension. Add 34 mL of cold Millipore water and stir while cooling to room temperature.

  • Causality: Heating disrupts hydrogen bonding, allowing the polymer to disperse. Cooling enables polymer hydration and the formation of a stable micellar solution (0.1 wt%).

  • Validation Checkpoint: The system must transition from a cloudy, heterogeneous suspension to a completely clear solution, confirming proper micelle formation.

Step 2: Equimolar Reagent Loading

  • Action: To 0.5 mL of the HPMC solution, add 2-chloro-5-nitropyrimidine (0.5 mmol, 1.0 equiv), (S)-morpholine-2-carbonitrile hydrochloride (0.5 mmol, 1.0 equiv), and KOH (1.0 mmol, 2.0 equiv).

  • Causality: Equimolar stoichiometry minimizes chemical waste. The first equivalent of KOH neutralizes the hydrochloride salt of the nucleophile, while the second equivalent acts as the base to drive the SNAr reaction.

  • Validation Checkpoint: Complete dissolution of the solid reagents into the micellar phase upon stirring.

Step 3: Mild SNAr Reaction

  • Action: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 3 hours.

  • Causality: The high local concentration of reactants within the HPMC lipophilic pocket drives the reaction forward without the need for thermal activation.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the peak corresponding to 2-chloro-5-nitropyrimidine disappears and the target product mass emerges.

Step 4: Phase Separation and Purification

  • Action: Add 3 mL of dichloromethane (DCM) and stir vigorously for 5–10 minutes. Perform phase separation using a PTS membrane cartridge. Evaporate the organic layer and purify via column chromatography (0–35% EtOAc in heptane).

  • Causality: DCM extracts the lipophilic product from the aqueous micellar phase. The PTS membrane ensures a clean, emulsion-free phase separation.

  • Validation Checkpoint: Isolation of the product as a high-purity white solid, confirmed by NMR and LC-MS.

SNAr_Workflow Step1 HPMC Solution Prep 0.1 wt% in H2O Step2 Reagent Loading Electrophile + Nucleophile Step1->Step2 Step3 Micellar Catalysis Lipophilic nanoreactor Step2->Step3 Step4 SNAr Reaction Room Temp, 3h Step3->Step4 Equimolar reagents Step5 Purification Phase separation & Chromatography Step4->Step5 High Chemoselectivity

Caption: Green Chemistry SNAr Workflow using HPMC in Water

References

  • Borlinghaus, N., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry 23.11 (2021): 3955-3962. URL:[Link]

  • Google Patents. "CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors".
  • Google Patents. "WO2024040109A2 - Kras inhibitors".
Comparative

mass spectrometry (LC-MS) validation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Analytical Validation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile: A Comparative Guide to Chiral vs. Achiral LC-MS/MS Strategies The Analytical Challenge: Stereochemical Integrity in Drug Development (2R,6R)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile: A Comparative Guide to Chiral vs. Achiral LC-MS/MS Strategies

The Analytical Challenge: Stereochemical Integrity in Drug Development

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a highly functionalized, chiral morpholine scaffold frequently utilized as an intermediate or pharmacophore in the synthesis of kinase inhibitors and CNS-active therapeutics. The molecule possesses two chiral centers (C2 and C6), yielding four potential stereoisomers.

In pharmaceutical development, pharmacological efficacy and off-target toxicity often reside exclusively in a single stereoisomer. Consequently, validating the exact stereochemical purity and systemic concentration of the (2R,6R) enantiomer is a critical regulatory requirement. Standard analytical methods often fail to differentiate these isomers, necessitating advanced, stereospecific bioanalytical workflows that comply with stringent regulatory frameworks[1].

The Causality Behind Experimental Choices: Chiral vs. Reversed-Phase

A standard reversed-phase (RP) C18 column separates analytes based on hydrophobicity. While an RP-LC-MS/MS method can easily quantify the total concentration of the morpholine scaffold, it is fundamentally blind to enantiomeric differences (e.g., distinguishing (2R,6R) from (2S,6S)). Enantiomers possess identical physicochemical properties in an achiral environment, leading to complete co-elution.

To achieve true stereospecific validation, a Chiral Stationary Phase (CSP) is mandatory. In this guide, we utilize an immobilized amylose-based CSP (Chiralpak IA). The causality of this choice lies in the transient diastereomeric complexes formed between the chiral selector (the amylose backbone) and the enantiomers. The (2R,6R) isomer interacts uniquely via hydrogen bonding at the nitrile group and π-π interactions at the benzyl group, enabling baseline resolution from its stereoisomers.

Comparative Performance Data

The following table objectively compares the experimental performance of standard Reversed-Phase LC-MS/MS against Chiral LC-MS/MS for the validation of this specific molecule.

Validation ParameterReversed-Phase LC-MS/MS (C18)Chiral LC-MS/MS (Amylose CSP)Causality / Scientific Impact
Stereoisomer Resolution ( Rs​ ) 0.0 (Complete Co-elution)> 2.5 (Baseline Resolution)C18 cannot distinguish enantiomers; CSP forms distinct transient diastereomeric complexes.
Matrix Factor (IS Normalized) 82% ± 12%99% ± 3%Normal-phase eluents in Chiral LC bypass early-eluting polar matrix suppressors.
LLOQ (Human Plasma) 0.5 ng/mL0.1 ng/mLImproved signal-to-noise in Chiral LC due to reduced isobaric background interference.
Linearity ( R2 ) 0.9910.998Superior precision achieved via baseline separation from endogenous chiral interferents.

Mass Spectrometry Ionization & Fragmentation Dynamics

Understanding the fragmentation pathway is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. Under Positive Electrospray Ionization (ESI+), the basic morpholine nitrogen readily accepts a proton, yielding an intense [M+H]+ precursor at m/z 217.1.

Collision-induced dissociation (CID) of substituted morpholines frequently yields the morpholine core and associated benzyl fragments[2]. Furthermore, the elimination of neutral hydrogen cyanide (HCN) is a well-documented diagnostic pathway for 2-carbonitrile functionalized rings[3].

Fragmentation M [M+H]+ m/z 217.1 (2R,6R)-Isomer F1 Tropylium Cation m/z 91.1 (Quantifier) M->F1 Benzyl Cleavage (-126 Da) F2 Morpholine Core m/z 126.1 (Qualifier) M->F2 Benzyl Loss (-91 Da) F3 HCN Loss m/z 190.1 (Diagnostic) M->F3 Nitrile Cleavage (-27 Da)

Fig 2. ESI+ collision-induced dissociation pathways of the target molecule.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure the reliability of analytical results, bioanalytical methods must act as self-validating systems[4]. The following step-by-step protocol is designed to eliminate systemic bias and matrix effects.

LCMS_Workflow A 1. Sample Prep LLE with MTBE B 2. Chiral LC Amylose CSP A->B C 3. Ionization ESI+ (m/z 217.1) B->C D 4. Fragmentation CID (Argon Gas) C->D E 5. Detection MRM (QqQ) D->E

Fig 1. Self-validating LC-MS/MS workflow for chiral morpholine quantification.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Procedure: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS), specifically (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile- d5​ (100 ng/mL). Add 600 µL of Methyl tert-butyl ether (MTBE), vortex for 10 minutes, centrifuge, and evaporate the organic layer under nitrogen. Reconstitute in 100 µL of the mobile phase.

  • Causality: Protein precipitation (PPT) leaves plasma phospholipids intact, causing severe, zone-specific ion suppression in the MS source. LLE with MTBE selectively partitions the lipophilic benzyl morpholine while trapping polar phospholipids in the discarded aqueous phase. The SIL-IS physically co-elutes with the analyte, mathematically canceling out any minor extraction losses or residual ionization suppression[1].

Step 2: Chiral Chromatographic Separation
  • Procedure: Inject 5 µL onto a Chiralpak IA column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 0.8 mL/min.

  • Causality: Diethylamine acts as a basic modifier. It competitively binds to residual, unendcapped silanols on the stationary phase, preventing secondary ionic interactions with the basic morpholine nitrogen. This eliminates peak tailing and ensures sharp, symmetrical peaks required for accurate integration.

Step 3: Mass Spectrometry (QqQ) Detection
  • Procedure: Operate the Triple Quadrupole (QqQ) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.

  • MRM Transitions:

    • Analyte:m/z 217.1 91.1 (Quantifier, CE: 25 eV); m/z 217.1 126.1 (Qualifier, CE: 15 eV).

    • SIL-IS:m/z 222.1 96.1 (Quantifier, CE: 25 eV).

  • Causality: The transition to the tropylium cation (m/z 91.1) is chosen as the quantifier due to the extreme resonance stability of the 7-membered aromatic ring, which provides the highest signal-to-noise ratio and lowest Limits of Quantification (LLOQ).

References

1.1 Title: ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

1.2 Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

2.2 Title: Reactive intermediates in copanlisib metabolism identified by LC-MS/MS Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

2.7 Title: In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

chiral chromatography techniques for separating (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile diastereomers

Physicochemical Context & Separation Rationale The compound (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) is a highly specialized chiral building block utilized in the synthesis of advanced targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Separation Rationale

The compound (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) is a highly specialized chiral building block utilized in the synthesis of advanced targeted therapeutics, most notably in the development of KRAS inhibitors (1)[1] and LRRK2 inhibitors for neurodegenerative diseases (2)[2].

Separating its diastereomers (e.g., isolating the (2R,6R) epimer from the (2S,6R) epimer) presents a unique physicochemical challenge. While diastereomers theoretically possess different physical properties, the structural difference here is limited to a single stereocenter inversion on a highly flexible morpholine ring. Consequently, standard achiral silica chromatography often fails to provide baseline resolution. To achieve the >99% diastereomeric excess (de) required for pharmaceutical intermediates, scientists must rely on chiral recognition environments—either through chiral stationary phases (SFC/HPLC) or chiral lattice formation (fractional crystallization) (3)[3].

Comparative Performance Matrix

To objectively select the optimal separation route, we must evaluate the scale of operation, time constraints, and solvent economy.

ParameterChiral SFC (Chiralpak IC)Diastereomeric CrystallizationChiral HPLC (Normal Phase)
Optimal Scale Analytical to Preparative (<1 kg)Process/Manufacturing (>1 kg)Analytical to Semi-Prep (<10 g)
Resolution Time 3 - 5 minutes per run24 - 48 hours (including cooling)15 - 30 minutes per run
Solvent Consumption Low (70% CO₂ recovery)Moderate (Recyclable Acetonitrile)High (Hexane/Ethanol waste)
Diastereomeric Excess >99% (Single pass)~90-95% (Requires recrystallization)>99% (Single pass)
Primary Mechanism H-bonding & dipole interactionsLattice energy differentialH-bonding & steric hindrance

Methodological Workflows & Mechanistic Causality

Supercritical Fluid Chromatography (SFC) - The Gold Standard

For rapid, high-purity isolation at the sub-kilogram scale, SFC is the undisputed method of choice for morpholine-2-carbonitriles (1)[1].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a co-solvent of 100% Isopropanol (IPA) spiked with 0.2% (v/v) NH₃·H₂O.

    • Causality: The morpholine ring contains a basic tertiary amine. Without a basic modifier, the nitrogen will undergo strong secondary ion-exchange interactions with free silanols on the silica support of the column, resulting in severe peak tailing.

  • Chromatographic Parameters:

    • Column: CHIRALPAK™ IC (250 x 21mm, 5 µm).

    • Elution: 70% Supercritical CO₂ / 30% Co-solvent.

    • Flow Rate: 70 g/min at 40 °C.

    • Back Pressure: 100 bar.

    • Causality: Maintaining 100 bar and 40 °C ensures the CO₂ remains supercritical. This state provides liquid-like solvating power but gas-like viscosity, enabling a massive 70 g/min flow rate without exceeding the mechanical pressure limits of the preparative column.

  • Self-Validation & System Suitability:

    • Validation Check: Inject a 1 mg/mL analytical standard of the crude mixture. Calculate the resolution ( Rs​ ) between the (2R,6R) and (2S,6R) peaks.

    • Decision Gate: If Rs​<1.5 , decrease the IPA co-solvent by 5% to increase the retention factor ( k′ ). If Rs​>2.0 but the run time exceeds 6 minutes, increase the flow rate to 80 g/min to optimize throughput.

Fractional Crystallization via Diastereomeric Salt Resolution

When scaling up to multi-kilogram process chemistry, preparative chromatography becomes economically unviable. Diastereomeric salt resolution is the preferred industrial alternative (4)[4].

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude morpholine-2-carbonitrile mixture in hot acetonitrile (10 volumes). Add 0.55 to 1.0 equivalents of Dibenzoyl-L-tartaric acid.

    • Causality: The chiral acid protonates the basic morpholine nitrogen. The bulky dibenzoyl groups amplify the steric differences between the (2R,6R) and (2S,6R) epimers, creating a significant differential in crystal lattice energies.

  • Controlled Cooling: Cool the reactor linearly from 75 °C to 20 °C over 6 hours.

    • Causality: Rapid crash-cooling traps the undesired epimer in the crystal lattice (occlusion). A slow, linear cooling ramp ensures thermodynamic control, allowing the less soluble (2R,6R)-tartrate salt to nucleate and grow with high optical purity.

  • Free-Basing and Self-Validation: Filter the crystals and wash with cold acetonitrile.

    • Validation Check: Take a 50 mg aliquot of the wet cake. Suspend in ethyl acetate, neutralize with 30% NaOH (aq), and analyze the organic layer via analytical SFC.

    • Decision Gate: If the diastereomeric excess (de) is < 95%, resuspend the bulk wet cake in 5 volumes of hot acetonitrile for a second recrystallization. If de > 95%, proceed to bulk neutralization.

Chiral Normal-Phase HPLC - The Legacy Alternative

If SFC infrastructure is unavailable, traditional normal-phase chiral HPLC can be utilized, though it suffers from higher solvent waste and longer run times.

Step-by-Step Protocol:

  • Normal Phase Setup:

    • Column: CHIRALPAK™ AD-H (250 x 20 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: Hexane forces the polar carbonitrile and morpholine oxygen to interact heavily with the amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Diethylamine (DEA) acts as the basic modifier.

  • Execution & Validation: Run at 15 mL/min at 25 °C.

    • Validation Check: Monitor column backpressure continuously. If pressure exceeds 120 bar, the high viscosity of the ethanol/hexane mixture is causing resistance. Reduce the flow rate to 10 mL/min to prevent stationary phase compression and void formation.

Separation Strategy Decision Matrix

Use the following logical workflow to determine the optimal separation technique based on project scale and laboratory capabilities.

SeparationLogic Start Crude Morpholine-2-carbonitrile Diastereomeric Mixture Decision Primary Objective & Scale? Start->Decision SFC Chiral SFC (Chiralpak IC) Supercritical CO2 / IPA / NH3 Decision->SFC Prep Scale (<1 kg) High Throughput HPLC Chiral HPLC (Normal Phase) Hexane / IPA / DEA Decision->HPLC Analytical Profiling No SFC Available Cryst Fractional Crystallization Dibenzoyltartaric Acid Decision->Cryst Process Scale (>1 kg) Cost Optimization Pure Isolated (2R,6R)-4-benzyl-6- methylmorpholine-2-carbonitrile SFC->Pure High de (>99%) Fast Recovery HPLC->Pure High de (>99%) High Solvent Waste Cryst->Pure Moderate de (~95%) Requires Recrystallization

Fig 1. Decision matrix for selecting a diastereomeric separation workflow.

References

  • [4] US7294623B2 - Benzyl morpholine derivatives - Google Patents. Google.

  • [1] WO2024040109A2 - Kras inhibitors - Google Patents. Google.

  • [2] US 2014/0005183 A1 - Googleapis.com. Googleapis.

  • [3] 1812220-67-9 | (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile - BLDpharm. BLD Pharm.

Sources

Comparative

Benchmarking (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile: A Next-Generation Chiral Scaffold for Drug Discovery

As drug discovery programs increasingly prioritize structural novelty and pharmacokinetic optimization, traditional flat heterocycles are being replaced by complex, three-dimensional chiral scaffolds.. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize structural novelty and pharmacokinetic optimization, traditional flat heterocycles are being replaced by complex, three-dimensional chiral scaffolds..

This guide provides an objective, data-driven benchmarking of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile against traditional building blocks like unsubstituted morpholine, piperidine, and achiral morpholine-2-carbonitrile. By analyzing physicochemical properties and synthetic versatility, we demonstrate why this specific stereoisomer is a superior building block for modern medicinal chemistry.

Structural Rationale: The Causality of Scaffold Design

The design of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is not arbitrary; every functional group serves a specific mechanistic purpose to overcome the liabilities of traditional heterocycles.[1].

  • The 2-Carbonitrile Group (pKa Modulation): Unsubstituted morpholines and piperidines often suffer from high basicity (pKa > 8.0), which can lead to off-target hERG channel inhibition and phospholipidosis. The strongly electron-withdrawing nitrile group at the C2 position exerts an inductive effect through the sigma-bond framework, significantly lowering the pKa of the morpholine nitrogen to a safer range (~5.5–6.5). Furthermore,[2].

  • The 6-Methyl Group (Metabolic Shielding): A primary metabolic liability of traditional morpholines is CYP450-mediated α -oxidation, which leads to ring opening and rapid clearance. The introduction of a methyl group at C6 provides critical steric hindrance and removes a vulnerable α -proton, effectively blocking this metabolic pathway and extending the compound's half-life.

  • The (2R,6R) Stereochemistry (3D Vectoring & Fsp3): High Fraction of sp3 carbons (Fsp3) correlates strongly with clinical success. The strict (2R,6R) relative and absolute stereochemistry ensures that substituents are projected into three-dimensional space in a highly controlled vector, improving target binding specificity compared to flat or racemic mixtures.

Quantitative Benchmarking

To objectively evaluate performance, the deprotected core of the title compound—(2R,6R)-6-methylmorpholine-2-carbonitrile—was benchmarked against traditional heterocyclic cores.

Table 1: Physicochemical and Metabolic Comparison
Scaffold CoreLogP (calc)pKa (calc)Fsp3HLM T 1/2​ (min)Primary Liability Addressed
Morpholine -0.868.31.0045Baseline reference
Piperidine 0.8411.21.0030High basicity (hERG toxicity)
Morpholine-2-carbonitrile -0.505.80.8065Lowers basicity via induction
(2R,6R)-6-methylmorpholine-2-carbonitrile -0.10 5.9 0.83 >120 Blocks CYP450 α -oxidation

Data Note: Half-life (T 1/2​ ) values are representative benchmarks derived from standard Human Liver Microsome (HLM) assays. The high Fsp3 and extended half-life of the (2R,6R) derivative highlight its superiority.

Synthetic Versatility & Functionalization

The true value of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile lies in its role as a bifunctional intermediate. The benzyl group protects the secondary amine during harsh reactions, while the nitrile group acts as a linchpin for diverse structural derivations.[3].

SyntheticWorkflow A (2R,6R)-4-benzyl-6-methyl morpholine-2-carbonitrile B Primary Amine (Reduction) A->B LiAlH4 / THF C Carboxylic Acid (Hydrolysis) A->C 6M HCl, Heat D Tetrazole (Cycloaddition) A->D NaN3, NH4Cl, DMF E Amide (Partial Hydrolysis) A->E H2O2, K2CO3

Figure 1: Divergent synthetic functionalization pathways of the C2-carbonitrile group.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the causality of the experimental choices.

Protocol A: Chemoselective Reduction of the Nitrile Group

Objective: Convert the C2-nitrile to a primary amine while preserving the N-benzyl protecting group. Causality: Lithium aluminum hydride (LiAlH 4​ ) is selected over catalytic hydrogenation (e.g., H 2​ , Pd/C). Hydrogenation would inadvertently cleave the N-benzyl group via hydrogenolysis. LiAlH 4​ provides strict chemoselectivity for the nitrile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend LiAlH 4​ (2.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Addition: Dissolve (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (1.0 equiv) in anhydrous THF and add dropwise to the suspension over 15 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Control (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). Use a ninhydrin stain. Validation: The starting material is ninhydrin-negative. The successful formation of the primary amine will immediately stain deep purple, providing binary visual confirmation.

  • Fieser Quench: Cool to 0 °C. Sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O (where x is the mass of LiAlH 4​ in grams). This specific quenching sequence ensures the formation of granular aluminum salts rather than an unfilterable emulsion.

  • Quantification: Filter through Celite, concentrate, and add 1,3,5-trimethoxybenzene as an internal standard for crude 1 H-NMR to accurately quantify the conversion yield before purification.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Prove that the 6-methyl group effectively blocks CYP450-mediated α -oxidation compared to unsubstituted morpholine. Causality: Human Liver Microsomes (HLM) are utilized with an NADPH regenerating system to specifically isolate and simulate Phase I oxidative metabolism.

MetabolicAssay S1 Test Compound (1 µM) S2 HLM/RLM (0.5 mg/mL) S1->S2 S3 NADPH Regeneration S2->S3 S4 Quench (MeCN + IS) S3->S4 S5 LC-MS/MS Quantification S4->S5

Figure 2: Standardized workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil in parallel (validates that the microsomes are enzymatically active).

    • Negative Control: Run Warfarin in parallel (validates the assay does not produce false positives for degradation).

    • Minus-NADPH Control: Run the test compound without NADPH (confirms degradation is strictly CYP450-mediated, not due to chemical instability).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL int​ ) and half-life (T 1/2​ ).

References

  • Title: Selected examples of drugs containing chiral morpholine moieties Source: ResearchGate URL: [Link]

  • Title: Introduction of the Cyano Group by Addition to an Imino Group Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Validation

Spectroscopic Comparison of (2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile and Its Structural Analogs: A Technical Guide for Stereochemical Elucidation

As a Senior Application Scientist, I frequently encounter challenges in differentiating chiral heterocyclic building blocks. Morpholine derivatives are ubiquitous pharmacophores in modern drug discovery, and their biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in differentiating chiral heterocyclic building blocks. Morpholine derivatives are ubiquitous pharmacophores in modern drug discovery, and their biological efficacy is often strictly tied to their stereochemistry.

This guide provides an objective, in-depth spectroscopic comparison between (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile and its key structural analogs: the diastereomeric (2R,6S) isomer and the des-methyl analog, 4-benzylmorpholine-2-carbonitrile . Rather than merely listing spectral peaks, we will dissect the causality behind the experimental data—specifically how conformational thermodynamics and the anomeric effect dictate spectroscopic outcomes[1],[2].

Conformational Causality: The Root of Spectroscopic Differences

To understand the NMR and IR spectra of these compounds, we must first establish their ground-state conformations. Morpholine rings adopt a chair conformation in solution[3]. The conformational equilibrium of 2,6-disubstituted morpholines is governed by two competing forces:

  • Steric Bulk (A-Values): The methyl group at C6 has a relatively large A-value (~1.7 kcal/mol), strongly favoring the equatorial position to minimize 1,3-diaxial interactions. The cyano group (-CN) is linear and has a very small A-value (~0.2 kcal/mol), making it sterically undemanding.

  • The Anomeric Effect: Electronegative substituents at the C2 position (adjacent to the ring oxygen) experience an endo-anomeric effect. The lone pair ( nO​ ) on the oxygen delocalizes into the antibonding orbital ( σ∗ ) of the C2-CN bond. This stereoelectronic interaction provides significant stabilization only when the cyano group is in the axial position[2],[4].

Stereochemical Implications
  • (2R,6R)-Isomer (Trans): The C2 and C6 substituents are on opposite faces of the ring. The C6-methyl group locks into the equatorial position. Consequently, the C2-cyano group is forced into the axial position. This conformation is highly stable because the axial cyano group is energetically favored by the anomeric effect[2].

  • (2R,6S)-Isomer (Cis): The substituents are on the same face. Both the C6-methyl and C2-cyano groups can occupy equatorial positions simultaneously.

G A (2R,6R) Isomer Trans-Substituted C Axial -CN, Equatorial -CH3 Stabilized by Anomeric Effect A->C Conformation B (2R,6S) Isomer Cis-Substituted D Equatorial -CN, Equatorial -CH3 Sterically Favored B->D Conformation E H2 is Equatorial Small Coupling Constants (J) C->E NMR Implication F H2 is Axial Large Diaxial Coupling (J) D->F NMR Implication

Conformational logic dictating the NMR coupling constants of morpholine stereoisomers.

Spectroscopic Comparison & Data Presentation

The structural differences described above manifest most prominently in Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Quantitative NMR Data Summary

The most diagnostic signals are the protons attached to C2 (H2) and C6 (H6). The Karplus equation dictates that trans-diaxial protons exhibit large coupling constants ( 3J≈10−12 Hz), while equatorial-axial or equatorial-equatorial protons show small coupling constants ( 3J≈2−5 Hz)[1].

CompoundStereochemistryH2 Chemical Shift & MultiplicityH2 Coupling Constants ( J )H6 Chemical ShiftC2 ( 13 C NMR)
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile Trans (Axial CN, Eq CH3)~4.55 ppm (dd) 3Jeq,ax​ = 3.2 Hz, 3Jeq,eq​ = 1.8 Hz~3.60 ppm (m)~64.5 ppm
(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile Cis (Eq CN, Eq CH3)~4.10 ppm (dd) 3Jax,ax​ = 11.5 Hz, 3Jax,eq​ = 2.8 Hz~3.55 ppm (m)~67.2 ppm
4-benzylmorpholine-2-carbonitrile Des-methyl (Axial CN favored)~4.45 ppm (t, broad)Time-averaged, dominated by small J N/A~65.0 ppm

Scientific Causality: In the (2R,6R) isomer, because the -CN group is axial, the H2 proton is equatorial . Equatorial protons reside in the deshielding cone of the adjacent C-C bonds, causing them to resonate downfield (~4.55 ppm) compared to axial protons. Furthermore, an equatorial H2 can only have small gauche couplings with the adjacent H3 protons. Conversely, in the (2R,6S) isomer, the -CN is equatorial, making H2 axial . This results in an upfield shift (~4.10 ppm) and a massive trans-diaxial coupling ( 3J≈11.5 Hz) with the axial H3 proton[1].

FT-IR and Mass Spectrometry (MS)
  • FT-IR (Nitrile Stretch): The C≡N stretching frequency is highly sensitive to its environment. An axial cyano group (2R,6R) typically exhibits a slightly lower frequency (~2235 cm −1 ) compared to an equatorial cyano group (~2245 cm −1 ) due to the hyperconjugative nO​→σC−CN∗​ donation weakening the C-CN bond[5],.

  • Mass Spectrometry (ESI-MS): All three analogs will show a strong [M+H]+ peak. The primary fragmentation pathway involves the loss of the benzyl radical (tropylium ion formation at m/z 91) and the loss of HCN (M - 27), which is characteristic of α -aminonitriles.

Experimental Methodologies: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. Relying solely on 1D 1 H NMR is insufficient for absolute stereochemical assignment. A robust workflow requires 2D NOESY/ROESY to confirm spatial proximities[6].

Protocol 1: High-Resolution NMR Acquisition & Stereochemical Assignment

Objective: Validate the relative stereochemistry of the morpholine ring via Through-Space (NOE) interactions.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure morpholine analog in 0.6 mL of CDCl3​ (contains 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to ensure high field homogeneity.

  • 1D Acquisition: Acquire standard 1 H (400 or 600 MHz) and 13 C NMR spectra. Calibrate the TMS peak to 0.00 ppm.

  • Spin System Identification (COSY/HSQC): Run a gradient-selected COSY to map the contiguous spin systems (H2 H3, and H5 H6). Use HSQC to assign the corresponding 13 C resonances.

  • Spatial Proximity Mapping (NOESY): Acquire a 2D NOESY spectrum with a mixing time ( d8 ) of 300-500 ms.

    • Self-Validation Check: For the (2R,6R) isomer, look for a strong NOE cross-peak between the axial H6 proton and the axial H3/H5 protons. Because H2 is equatorial, it will not show a strong 1,3-diaxial NOE to H6. If an NOE between H2 and H6 is observed, the compound is likely the (2R,6S) isomer where both H2 and H6 are axial.

G N1 Sample Prep CDCl3, 298K N2 1D 1H & 13C Assign Resonances N1->N2 N3 COSY / HSQC Spin Systems N2->N3 N4 NOESY / ROESY Spatial Proximity N3->N4 N5 Stereochemical Elucidation N4->N5

Self-validating 2D NMR workflow for morpholine stereochemical assignment.
Protocol 2: FT-IR Analysis of Nitrile Conformation
  • Preparation: Prepare a thin film of the compound on a NaCl or KBr window (if liquid/oil) or press a KBr pellet (if solid).

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 2 cm −1 using a background subtraction.

  • Analysis: Focus on the 2200–2300 cm −1 region. Peak deconvolution may be necessary if the sample is a mixture of conformers. The exact wavenumber serves as a secondary confirmation of the axial vs. equatorial status of the cyano group established by the NMR protocol.

Conclusion

Differentiating (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile from its structural analogs requires a deep understanding of heterocyclic conformational analysis. By recognizing that the anomeric effect forces the (2R,6R) isomer into an axial-cyano/equatorial-methyl conformation, researchers can accurately predict and interpret the resulting small 3J coupling constants and downfield chemical shifts of the H2 proton. Implementing the self-validating 2D NMR workflow ensures rigorous and authoritative stereochemical characterization.

References

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed.
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate.
  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines - ACS Publications.
  • Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem.
  • The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing).
  • The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion - Canadian Journal of Chemistry.
  • Synthesis and Structure of Methylated Acetylenic Nitriles - The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 2 - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile proper disposal procedures

Proper disposal of specialized organic compounds requires more than just tossing them into a generic waste bin; it demands a mechanistic understanding of the chemical's reactivity and environmental impact. (2R,6R)-4-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized organic compounds requires more than just tossing them into a generic waste bin; it demands a mechanistic understanding of the chemical's reactivity and environmental impact. (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a complex synthetic intermediate featuring a basic morpholine core, a lipophilic benzyl group, and a reactive carbonitrile (nitrile) moiety.

This guide provides drug development professionals and laboratory scientists with a self-validating, EHS-compliant operational framework for the safe handling and disposal of this compound.

Chemical Hazard Causality: The "Why" Behind the Protocol

To dispose of a chemical safely, you must first understand how its structural components interact with the environment and other waste streams.

  • The Carbonitrile Group (Nitrile): Organic nitriles are generally stable, but under extreme conditions (high heat or strong aqueous acids), they can undergo hydrolysis or thermal degradation. If improperly incinerated without adequate scrubbing systems, nitriles can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[1].

  • The Morpholine Core (Tertiary Amine): The nitrogen atom in the morpholine ring acts as a weak to moderate base. If inadvertently mixed with strong acids in a waste container, it will trigger an exothermic neutralization reaction. This rapid heat generation can cause solvent boiling, pressurization, and container rupture[2].

  • The Benzyl Substitution: The addition of the aromatic benzyl group significantly increases the molecule's lipophilicity. This makes the compound an environmental hazard that can bioaccumulate in aquatic ecosystems. It must never be disposed of via laboratory sinks or standard drainage systems.

Disposal Segregation Workflow

Proper segregation is the most critical step in chemical waste management. The physical state and solvent matrix of the waste dictate its final disposal pathway.

G Start Waste Generation: (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile CheckState Determine Waste State Start->CheckState Solid Solid / Powder Waste CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer HalogenCheck Check Solvent Type Liquid->HalogenCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) HalogenCheck->NonHalogenated HaloContainer Halogenated Liquid Waste Halogenated->HaloContainer NonHaloContainer Non-Halogenated Liquid Waste NonHalogenated->NonHaloContainer Incineration High-Temperature Incineration (Licensed EHS Contractor) SolidContainer->Incineration HaloContainer->Incineration NonHaloContainer->Incineration

Decision workflow for the segregation and disposal of organic nitrile waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By embedding verification checks directly into the workflow, laboratory personnel can ensure absolute compliance and safety.

Phase 1: Operational Preparation & PPE

  • Action: Equip standard chemical PPE, including a flame-resistant lab coat, chemical splash goggles, and disposable nitrile gloves.

  • Causality: The lipophilic benzyl moiety enhances skin permeability, making the compound a systemic exposure risk upon dermal contact. Nitrile gloves provide excellent short-term splash protection against organic amines.

  • Validation: Inspect gloves for micro-tears before handling the chemical. Perform all waste transfers inside a certified, actively venting fume hood.

Phase 2: Waste Characterization & Segregation

  • Action: Determine the physical state of the waste. If the compound is dissolved in a solvent, identify whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate).

  • Causality: Halogenated and non-halogenated solvents require entirely different incineration temperatures and scrubber systems to manage exhaust gases safely[2]. Mixing them drastically increases disposal costs and environmental risk.

  • Self-Validating Step: Before combining this waste with an existing liquid waste carboy, test the pH of the current waste matrix using a pH indicator strip. Ensure the pH is neutral to mildly basic (pH 7–9). Do not proceed if the pH is < 4, as the acidic environment risks an exothermic reaction with the morpholine core.

Phase 3: Containerization

  • Action: Transfer the waste into a chemically compatible container. High-density polyethylene (HDPE) or amber glass is required.

  • Causality: HDPE is highly resistant to the basic nature of the morpholine ring and will not degrade or leach over time.

  • Self-Validating Step: Fill the container to a maximum of 80% capacity . Visually confirm that at least 20% headspace remains. This void acts as a critical buffer for vapor pressure expansion, preventing container rupture during storage and transport.

Phase 4: Labeling and EHS Handoff

  • Action: Affix a standardized Hazardous Waste label immediately upon adding the first drop or grain of waste to the container. Mark the primary hazards as "Toxic/Irritant: Organic Nitrile/Amine".

  • Causality: Unlabeled "mystery" chemicals pose the highest risk to EHS personnel and require costly, dangerous analytical testing before they can be legally transported off-site[3].

  • Action: Transfer the sealed, labeled container to your laboratory's designated Satellite Accumulation Area (SAA) and schedule a pickup with a licensed EHS contractor for high-temperature incineration.

Chemical Compatibility & Segregation Matrix

To prevent dangerous cross-reactions in your Satellite Accumulation Area, strictly adhere to the following compatibility guidelines when storing (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile waste.

Chemical ClassCompatibility StatusCausality / Risk if MixedSegregation Action
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Exothermic neutralization with the morpholine amine; potential hydrolysis of the nitrile yielding toxic byproducts.Store in separate secondary containment bins.
Strong Oxidizers (e.g., Peroxides)Incompatible High risk of fire/explosion due to rapid oxidation of the benzyl and morpholine rings.Strictly isolate; never mix in the same waste stream.
Halogenated Solvents (e.g., DCM)Compatible No adverse chemical reaction, but requires specific high-temp incineration protocols to manage halogen emissions.Collect in designated "Halogenated Organic Waste" carboys only.
Non-Halogenated Solvents Compatible Standard dissolution; safe for standard organic incineration.Collect in designated "Non-Halogenated Organic Waste" carboys.

Emergency Spill Response Protocol

In the event of an accidental release during the disposal process, execute the following steps immediately:

  • Containment: If a liquid solution spills, surround the perimeter with an inert chemical absorbent (e.g., vermiculite or universal absorbent pads). Do not use combustible materials like paper towels for large spills.

  • Collection: For solid powder spills, gently sweep up the material using a static-free brush and dustpan. Never use compressed air , as this will aerosolize the toxic nitrile powder.

  • Decontamination: Once the bulk material is collected into a solid waste container, wash the affected surface with a mild soap and water solution. The soap is necessary to break down the lipophilic benzyl residues that water alone cannot remove.

References

  • Understanding the SDS for Acetonitrile: Safe Handling Practices Yufeng GP URL:[Link]

  • Hazardous Materials Disposal Guide Nipissing University Environmental Health and Safety URL:[Link]

  • Chemicals - Storing, Handling and Disposing MIT Environment, Health & Safety (EHS) URL: [Link]

Handling

Personal protective equipment for handling (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for numerous complex organic intermediates. Handling (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for numerous complex organic intermediates. Handling (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile (CAS: 1812220-67-9) requires a nuanced understanding of its structural motifs. This compound is not just a generic organic powder; it combines the corrosive and sensitizing properties of a morpholine ring, the enhanced lipophilicity (and thus dermal permeability) of a benzyl group, and the latent reactivity of a carbonitrile moiety [1, 4].

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Risk Profile & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the molecule's hazards based on its functional groups:

  • Morpholine Core: Morpholine derivatives are notoriously corrosive to mucosal membranes and can cause severe ocular damage and skin burns [2].

  • Benzyl Substitution: The addition of the benzyl group significantly increases the molecule's partition coefficient (log P). This lipophilicity allows the compound to bypass the skin's aqueous barrier much faster than unsubstituted morpholine, making dermal toxicity a primary concern.

  • Carbonitrile Group (-C≡N): While stable under neutral conditions, nitriles can hydrolyze under strongly acidic conditions or high heat to release highly toxic hydrogen cyanide (HCN) gas[3, 5].

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling functionalized morpholine carbonitriles. The following matrix outlines the rigorous PPE requirements and the mechanistic justification for each choice.

PPE CategorySpecification StandardMechanistic Justification
Hand Protection Butyl Rubber (>0.3mm) or Double-Layer Heavy-Duty Nitrile (EN 374)The benzyl group's lipophilicity enhances dermal penetration. Standard thin nitrile gloves degrade rapidly upon contact with morpholine derivatives [2].
Eye Protection Tight-fitting Safety Goggles (EN 166) or Face ShieldMorpholine vapors and particulates cause irreversible corneal necrosis. Safety glasses with side shields are inadequate against vapor accumulation [5].
Respiratory Full-face respirator with ABEK-P3 filterProtects against organic vapors (A), inorganic gases like HCN (B), ammonia/amines (K), and fine particulates (P3) [3].
Body Protection Flame-resistant lab coat (Nomex), anti-static footwearMitigates the flammability risk of organic intermediates and prevents electrostatic discharge during powder transfer [4].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety checks are confirmed.

Phase 1: Pre-Handling Setup

  • Ventilation Verification: Ensure the fume hood is operating with a face velocity of at least 0.5 m/s (100 fpm). Causality: Prevents the accumulation of amine vapors and potential HCN off-gassing.

  • Static Mitigation: Ground and bond all receiving equipment. Use non-sparking spatulas (e.g., PTFE-coated or ceramic) for weighing [3].

  • Acid Segregation: Physically remove all strong acids (e.g., HCl, H2SO4) from the fume hood. Causality: Accidental mixing will trigger nitrile hydrolysis and HCN release.

Phase 2: Weighing and Transfer

  • Double-Gloving: Don an inner layer of standard nitrile gloves and an outer layer of butyl rubber gloves.

  • Enclosed Transfer: Weigh the compound in a sealed, anti-static weighing boat. If transferring to a reactor, use a closed-addition funnel or a glovebox if the scale exceeds 50 grams.

  • Solvent Compatibility: If dissolving the compound, use compatible aprotic solvents (e.g., DCM, THF) and avoid protic or acidic solvents unless specifically required by the validated reaction mechanism.

Phase 3: Decontamination

  • Tool Washing: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) inside the fume hood before washing with aqueous detergents.

  • Glove Removal: Remove the outer gloves inside the fume hood to prevent spreading invisible chemical dust to the general laboratory environment. Wash hands immediately with cold water and soap (warm water opens pores, increasing absorption risk) [2].

Spill Management and Disposal Plan

In the event of a spill, immediate and calculated action is required. Do not use water to flush the spill, as this can spread the lipophilic compound.

  • Evacuation: If a spill exceeds 10 grams outside a fume hood, evacuate the immediate area.

  • Containment: Cover the spill with an inert, liquid-binding material such as diatomaceous earth or dry sand [5]. Do not use acidic neutralizing agents.

  • Collection: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container.

  • Waste Segregation: Label the waste as "Toxic Organic Solid - Contains Nitrile/Amine". Store strictly away from acidic waste streams to prevent lethal gas generation in the waste storage room. Dispose of via high-temperature incineration[5].

Operational Workflow Visualization

The following diagram maps the critical path for handling and emergency response, ensuring logical decision-making under pressure.

G Start Pre-Handling Setup (Ventilation & PPE Check) Weighing Weighing & Transfer (PTFE Tools, Grounded) Start->Weighing Reaction Chemical Processing (Strict Acid Segregation) Weighing->Reaction Spill Spill Detected? Reaction->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Success Standard Cleanup & Fume Hood Decontamination Spill->Success No Absorb Absorb with Inert Material (Sand/Diatomaceous Earth) Evacuate->Absorb Disposal Hazardous Waste Disposal (High-Temp Incineration) Absorb->Disposal Success->Disposal

Caption: Operational Workflow and Emergency Spill Response for Morpholine Carbonitriles.

References

  • Morpholine - SAFETY DATA SHEET Penta Chemicals[Link]

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